L-750667
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN4/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18/h1-7,12H,8-11,13H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEUHRGMLFVKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158985-08-1 | |
| Record name | L 750667 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158985081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
L-750667: A Technical Guide to its Mechanism of Action as a Dopamine D4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-750667 is a potent and selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the limbic system of the brain. Its high affinity and selectivity have made it a valuable pharmacological tool for elucidating the physiological and pathological roles of the D4 receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, effects on intracellular signaling, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the dopamine D4 receptor, thereby blocking the binding of the endogenous ligand, dopamine. The dopamine D4 receptor is canonically coupled to the Gi/o family of G proteins. Upon activation by an agonist like dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
By acting as an antagonist, this compound prevents this signaling cascade. It occupies the receptor's binding site without activating the downstream signaling pathway. Consequently, in the presence of dopamine or other D4 agonists, this compound reverses the agonist-induced inhibition of cAMP accumulation, restoring cAMP levels.[1][2]
Quantitative Data: Binding Affinity
The affinity of this compound for the dopamine D4 receptor has been quantified through radioligand binding assays. The key parameters are the inhibition constant (Ki) and the dissociation constant (Kd).
| Parameter | Value (nM) | Receptor | Notes |
| Ki | 0.51[1] | Dopamine D4 | Represents the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand. |
| Kd | 0.16[1][2] | Dopamine D4 | Represents the equilibrium dissociation constant of the radiolabeled form of this compound ([¹²⁵I]this compound), indicating its high affinity for the receptor. |
Signaling Pathway
The following diagram illustrates the signaling pathway of the dopamine D4 receptor and the mechanism of action of this compound.
Experimental Protocols
The characterization of this compound's mechanism of action relies on fundamental pharmacological assays. Below are generalized protocols for two key experimental approaches.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki and Kd) of this compound for the dopamine D4 receptor.
Objective: To quantify the interaction between this compound and the D4 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D4 receptor.
-
[¹²⁵I]this compound (radioligand).
-
Unlabeled this compound.
-
Assay buffer (e.g., Tris-HCl with cofactors).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubation: A constant concentration of [¹²⁵I]this compound and cell membranes are incubated with varying concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation. For saturation binding experiments to determine Kd, varying concentrations of [¹²⁵I]this compound are used.
cAMP Accumulation Assay
This functional assay is used to determine the effect of this compound on dopamine-induced changes in intracellular cAMP levels.
Objective: To confirm the antagonistic activity of this compound at the D4 receptor.
Materials:
-
Whole cells expressing the human dopamine D4 receptor.
-
Dopamine (agonist).
-
This compound (antagonist).
-
Forskolin (optional, to stimulate adenylyl cyclase and enhance the inhibitory signal).
-
Phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation).
-
cAMP assay kit (e.g., ELISA, HTRF).
Methodology:
-
Cell Culture: Cells are cultured to an appropriate density.
-
Pre-treatment: Cells are pre-incubated with a phosphodiesterase inhibitor.
-
Antagonist Addition: Cells are treated with varying concentrations of this compound.
-
Agonist Stimulation: A fixed concentration of dopamine (and optionally forskolin) is added to stimulate the D4 receptor.
-
Incubation: The cells are incubated for a defined period to allow for changes in cAMP levels.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a suitable assay kit.
-
Data Analysis: The ability of this compound to reverse the dopamine-induced inhibition of cAMP accumulation is quantified to determine its potency as an antagonist.
Conclusion
This compound is a highly selective and potent antagonist of the dopamine D4 receptor. Its mechanism of action involves the competitive blockade of the D4 receptor, leading to a reversal of agonist-induced inhibition of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. The high affinity of this compound for the D4 receptor, as determined by radioligand binding assays, makes it an invaluable tool for studying the role of this receptor in the central nervous system and for the development of novel therapeutics targeting dopaminergic pathways.
References
In-Depth Technical Guide to the D4 Receptor Selectivity of L-750667
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-750667 is a potent and highly selective antagonist of the dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the D4 receptor selectivity of this compound, presenting key binding affinity and functional data. Detailed methodologies for the foundational radioligand binding and functional cAMP assays are provided to enable replication and further investigation. Additionally, this guide illustrates the pertinent signaling pathways and experimental workflows using standardized diagrams to facilitate a deeper understanding of the molecular pharmacology of this compound.
Quantitative Data Presentation
The selectivity of this compound is primarily defined by its high affinity for the human dopamine D4 receptor and substantially lower affinity for other dopamine receptor subtypes and various other neurotransmitter receptors.
Table 1: Dopamine Receptor Subtype Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity (fold vs. D4) |
| Dopamine D4 | 0.51 | - |
| Dopamine D2 | >1000 | >2000 |
| Dopamine D3 | >1000 | >2000 |
| Dopamine D1/D5 | Low Affinity | Not Quantified |
Data derived from studies on cloned human dopamine receptors expressed in cell lines.
Table 2: Functional Antagonist Activity of this compound
| Receptor | Assay Type | Functional Potency (EC50) [nM] |
| Dopamine D4 | cAMP Accumulation | 80 |
This value represents the concentration of this compound required to produce half-maximal reversal of dopamine-induced inhibition of cAMP accumulation.
Table 3: Off-Target Receptor Binding Profile of this compound
| Receptor/Site | Binding Affinity |
| Sigma Binding Sites | Low Affinity |
| 5-HT1A | Low Affinity |
| 5-HT2 | Low Affinity |
This compound has demonstrated a clean off-target profile with minimal interaction with the tested serotonin receptors and sigma binding sites.
Experimental Protocols
The following protocols are foundational for determining the receptor binding affinity and functional activity of compounds like this compound.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This competitive binding assay is designed to determine the inhibitor constant (Ki) of a test compound against the dopamine D4 receptor.
Objective: To quantify the binding affinity of this compound for the human dopamine D4 receptor expressed in a recombinant cell line.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone or [¹²⁵I]-L-750667.
-
Non-specific Binding Control: A high concentration of a known D4 antagonist (e.g., 10 µM haloperidol or unlabeled this compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture D4 receptor-expressing cells to confluency and harvest.
-
Homogenize cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of various concentrations of this compound (or other test compound).
-
50 µL of radioligand at a concentration near its Kd.
-
150 µL of the prepared cell membrane suspension.
-
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay: cAMP Accumulation
This assay determines the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key signaling pathway for D2-like receptors.
Objective: To measure the functional potency of this compound as an antagonist at the human dopamine D4 receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human dopamine D4 receptor.
-
Agonist: Dopamine or a D2-like receptor agonist (e.g., quinpirole).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell Culture Medium and appropriate buffers.
Procedure:
-
Cell Culture and Plating:
-
Culture the D4 receptor-expressing cells to an appropriate confluency.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of a D4 agonist (e.g., an EC80 concentration of dopamine).
-
Simultaneously or shortly after adding the agonist, add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Include IBMX in the assay buffer to inhibit phosphodiesterase activity.
-
-
Incubation:
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound in the presence of the D4 agonist.
-
Determine the EC50 value of this compound for the inhibition of the agonist's effect.
-
Mandatory Visualizations
Signaling Pathway
Caption: D4 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: Workflow for the radioligand binding assay to determine receptor affinity.
Logical Relationship
Caption: Conceptual diagram of this compound's selective binding to dopamine receptors.
An In-depth Technical Guide on the Binding Affinity and Kinetics of L-750667
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of L-750667, a selective antagonist for the dopamine D4 receptor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
This compound is a pharmacological tool primarily utilized for its high affinity and selectivity as an antagonist for the dopamine D4 receptor. Understanding its binding characteristics is crucial for its application in studying the physiological and pathological roles of the D4 receptor, which is implicated in various neuropsychiatric disorders.
Quantitative Binding Data
The binding affinity of this compound for the dopamine D4 receptor has been determined through radioligand binding assays. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Receptor | Radioligand | Species | Reference |
| Ki | 0.51 nM | Dopamine D4 | [125I]L-750,667 | - | [1] |
| Kd | 0.16 nM | Dopamine D4 | [125I]L-750,667 | - | [1] |
Table 1: Binding Affinity of this compound for the Dopamine D4 Receptor
Experimental Protocols
The determination of the binding affinity of this compound typically involves competitive radioligand binding assays. Below is a detailed methodology based on standard practices in the field.
Radioligand Binding Assay Protocol
This protocol outlines the steps for a competitive binding assay to determine the inhibition constant (Ki) of this compound.
Objective: To determine the affinity of the unlabeled test compound (this compound) for its target receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the dopamine D4 receptor
-
Radioligand: [125I]L-750,667
-
Unlabeled this compound (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing the dopamine D4 receptor on ice. Homogenize the membranes in the assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Assay buffer, radioligand, a high concentration of a non-radiolabeled competing ligand (to saturate all specific binding sites), and cell membranes.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the dopamine D4 receptor signaling pathway and the general workflow of a competitive radioligand binding assay.
Caption: Dopamine D4 receptor signaling pathway.
References
L-750667: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of L-750667, a potent and selective antagonist of the dopamine D4 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience research and the development of novel therapeutics targeting the dopaminergic system.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 3-[[4-(4-Iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, is a novel heterocyclic compound. Its chemical structure is characterized by a pyrrolopyridine core linked to a piperazine ring, which in turn is substituted with an iodophenyl group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-[[4-(4-Iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine | MedKoo Biosciences |
| Molecular Formula | C18H19IN4 | MedKoo Biosciences |
| Molecular Weight | 418.28 g/mol | MedKoo Biosciences |
| CAS Number | 158985-08-1 | IUPHAR/BPS Guide to PHARMACOLOGY[1] |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage | Store at -20°C for long-term | MedKoo Biosciences |
| SMILES | C1=CC(=CC=C1I)N2CCN(CC3=CNC4=C3C=CN=C4)CC2 | IUPHAR/BPS Guide to PHARMACOLOGY[1] |
| InChI Key | OOEUHRGMLFVKQO-UHFFFAOYSA-N | IUPHAR/BPS Guide to PHARMACOLOGY[1] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist at the dopamine D4 receptor. The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). These receptors are coupled to inhibitory G proteins (Gαi/o).
Upon activation by its endogenous ligand, dopamine, the D4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By acting as an antagonist, this compound blocks the binding of dopamine to the D4 receptor, thereby preventing this downstream signaling cascade.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor.
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or another suitable D4 receptor radioligand.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Cells expressing the D4 receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, incubate the cell membranes (typically 20-50 µg of protein) with a fixed concentration of the radioligand (e.g., 0.2 nM [³H]-Spiperone) and varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
Incubation: Incubate the mixture at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Accumulation Assay)
Functional assays are employed to determine the functional consequence of ligand binding, i.e., whether a compound acts as an agonist, antagonist, or inverse agonist.
Objective: To assess the antagonist activity of this compound by measuring its ability to block dopamine-induced inhibition of cAMP production.
Materials:
-
A cell line stably co-expressing the human dopamine D4 receptor and a cAMP-responsive reporter gene (e.g., luciferase) or cells suitable for direct cAMP measurement.
-
Dopamine (agonist).
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to an appropriate confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of dopamine (typically its EC₅₀ or EC₈₀ for inhibiting forskolin-stimulated cAMP production) to the wells and incubate for another set period (e.g., 15-30 minutes). Forskolin is added to all wells (except the basal control) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. Determine the IC₅₀ value, which represents the concentration of this compound that reverses 50% of the dopamine-induced inhibition of cAMP accumulation.
Summary of Pharmacological Data
This compound exhibits high affinity and selectivity for the human dopamine D4 receptor.
Table 2: Pharmacological Profile of this compound
| Parameter | Receptor | Value |
| Binding Affinity (Ki) | Human Dopamine D4 | 0.24 nM |
| Human Dopamine D2 | >1000 nM | |
| Human Dopamine D3 | 180 nM | |
| Functional Activity | Human Dopamine D4 | Antagonist |
Data compiled from various scientific publications.
The high selectivity of this compound for the D4 receptor over other dopamine receptor subtypes makes it a valuable tool for elucidating the physiological and pathophysiological roles of this specific receptor.
Conclusion
This compound is a potent and highly selective dopamine D4 receptor antagonist. Its well-defined chemical structure and pharmacological properties make it an indispensable research tool for investigating the intricacies of the dopaminergic system. The detailed experimental protocols provided in this guide are intended to facilitate the accurate and reproducible use of this compound in a research setting.
References
L-750,667 (CAS 1021868-80-3): A Technical Guide to a Selective Dopamine D4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-750,667, identified by the CAS number 1021868-80-3 for its trihydrochloride form, is a potent and highly selective antagonist of the dopamine D4 receptor. This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the frontal cortex, amygdala, and hippocampus. Its unique distribution and high affinity for certain atypical antipsychotics have made it a significant target for drug discovery in the fields of neuroscience and psychiatry.
Core Compound Information
| Property | Value | Reference |
| Compound Name | L-750,667 | N/A |
| CAS Number | 1021868-80-3 (trihydrochloride) | N/A |
| Molecular Formula | C₁₈H₁₉IN₄ | N/A |
| Mechanism of Action | Selective Dopamine D4 Receptor Antagonist | N/A |
Quantitative Pharmacological Data
The pharmacological profile of L-750,667 is distinguished by its high affinity and selectivity for the dopamine D4 receptor.
Binding Affinity
The binding affinity of L-750,667 and its radiolabeled form, [¹²⁵I]L-750,667, has been determined through radioligand binding assays.
| Receptor Subtype | Ligand | Kᵢ (nM) | Kₑ (nM) | Bₘₐₓ (fmol/mg protein) | Cell Line | Reference |
| Human Dopamine D4 | L-750,667 | 0.51 | - | - | HEK | [1] |
| Human Dopamine D4 | [¹²⁵I]L-750,667 | - | 0.16 ± 0.06 | 251 ± 71 | HEK | [1] |
| Rat Dopamine D4 | [¹²⁵I]L-750,667 | - | 0.06 | - | Rat Retina | [2] |
Functional Activity
L-750,667 acts as an antagonist, reversing the dopamine-induced inhibition of cyclic adenosine monophosphate (cAMP) accumulation.
| Assay | Agonist | EC₅₀ (nM) | Cell Line | Reference |
| cAMP Accumulation | Dopamine (1 µM) | 80 | HEK expressing hD4 | [1] |
Selectivity Profile
L-750,667 exhibits a high degree of selectivity for the D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors.
| Receptor | Selectivity vs. D4 | Reference |
| Dopamine D2 | >2000-fold | [1] |
| Dopamine D3 | >2000-fold | [1] |
| Dopamine D1/D5 | Low affinity | [1] |
| Sigma Binding Sites | Low affinity | [1] |
| 5-HT₁ₐ | Low affinity | [1] |
| 5-HT₂ | Low affinity | [1] |
Mechanism of Action and Signaling Pathway
The dopamine D4 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist like dopamine, the receptor stimulates the exchange of GDP for GTP on the α-subunit of the Gi/o protein. The activated Gαi/o subunit then dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP.
L-750,667, as a competitive antagonist, binds to the D4 receptor but does not elicit a signaling cascade. Instead, it blocks the binding of dopamine, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels. This antagonistic action effectively reverses the cellular effects of dopamine at the D4 receptor.
Experimental Protocols
Radioligand Binding Assay (for Kᵢ and Kₑ determination)
This protocol outlines a general method for determining the binding affinity of L-750,667 and its radiolabeled form to the dopamine D4 receptor, based on standard industry practices.
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D4 receptor are cultured and harvested.
-
Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Saturation Binding Assay (for Kₑ and Bₘₐₓ of [¹²⁵I]L-750,667):
-
A series of dilutions of [¹²⁵I]L-750,667 are prepared in the assay buffer.
-
For total binding, membrane preparations are incubated with varying concentrations of [¹²⁵I]L-750,667.
-
For non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol).
-
Incubations are carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Kₑ and Bₘₐₓ values are determined by non-linear regression analysis of the specific binding data.
3. Competition Binding Assay (for Kᵢ of L-750,667):
-
A fixed concentration of [¹²⁵I]L-750,667 (close to its Kₑ value) is used.
-
Membrane preparations are incubated with the radioligand and a range of concentrations of the unlabeled L-750,667.
-
The incubation and filtration steps are performed as described for the saturation assay.
-
The concentration of L-750,667 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP Accumulation Assay (for functional antagonism)
This protocol describes a general method to assess the functional antagonist activity of L-750,667 at the dopamine D4 receptor.
1. Cell Culture and Plating:
-
HEK cells stably expressing the human dopamine D4 receptor are cultured in an appropriate medium.
-
Cells are seeded into multi-well plates and allowed to adhere overnight.
2. Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of L-750,667 for a specific duration (e.g., 15-30 minutes).
-
Following the pre-incubation, cells are stimulated with a fixed concentration of dopamine (typically the EC₈₀ concentration for cAMP inhibition) for a defined period (e.g., 15-30 minutes).
-
The reaction is stopped by cell lysis.
3. cAMP Quantification:
-
The intracellular cAMP concentration in the cell lysates is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
A standard curve is generated using known concentrations of cAMP.
4. Data Analysis:
-
The ability of L-750,667 to reverse the dopamine-induced inhibition of cAMP accumulation is quantified.
-
The EC₅₀ value, representing the concentration of L-750,667 that produces 50% of the maximal reversal, is determined by non-linear regression analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a novel dopamine D4 receptor antagonist like L-750,667.
Conclusion
L-750,667 is a valuable research tool for investigating the physiological and pathological roles of the dopamine D4 receptor. Its high potency and selectivity make it a suitable probe for dissecting the complex dopaminergic signaling pathways in the central nervous system. The detailed experimental protocols and workflow provided in this guide offer a framework for the continued study and development of selective D4 receptor ligands for potential therapeutic applications.
References
L-750667 trihydrochloride solubility
An In-depth Technical Guide to L-750667 Trihydrochloride: Properties, Solubility, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound trihydrochloride is a potent and selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders. This document provides a comprehensive technical overview of this compound trihydrochloride, with a focus on its solubility characteristics, protocols for solution preparation, and its mechanism of action within the dopamine D4 signaling pathway. The information presented herein is intended to support researchers and drug development professionals in the effective use of this compound in preclinical studies.
Chemical and Physical Properties
This compound trihydrochloride is the hydrochloride salt form of the parent compound this compound, enhancing its stability and handling properties. Key identifying information is summarized in the table below.
| Property | Value |
| IUPAC Name | 3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride |
| Molecular Formula | C₁₈H₂₂Cl₃IN₄ |
| Molecular Weight | 527.66 g/mol |
| CAS Number | 1021868-80-3 |
| Appearance | Solid powder |
Solubility Data
| Solvent | Solubility | Concentration for Stock Solutions |
| DMSO | Soluble[1] | Up to 25 mg/mL |
| Water | Information not available | - |
| Ethanol | Information not available | - |
Note: The solubility in aqueous buffers is expected to be low. For in vivo and some in vitro applications, a co-solvent strategy is typically employed.
Experimental Protocols
The following protocols are based on information provided by commercial suppliers and are intended as a guide for the preparation of solutions for experimental use.
Preparation of a 1 mM DMSO Stock Solution
This protocol is suitable for preparing a stock solution for in vitro assays.
Materials:
-
This compound trihydrochloride powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound trihydrochloride. For 1 mg of this compound trihydrochloride (MW: 527.66 g/mol ), the required volume of DMSO for a 1 mM solution is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (mL) = ((0.001 g / 527.66 g/mol ) / 0.001 mol/L) * 1000 mL/L ≈ 1.90 mL
-
-
Add the calculated volume of DMSO to the vial containing the this compound trihydrochloride powder.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of a Working Solution for In Vivo Experiments
This protocol describes the preparation of a dosing solution suitable for intraperitoneal injection in animal models. This method uses a co-solvent system to maintain the solubility of the compound in a more physiologically compatible vehicle.
Materials:
-
25 mg/mL this compound trihydrochloride in DMSO stock solution
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
To prepare a 1 mL working solution with a final concentration of 2.5 mg/mL, start with 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of saline to the solution and mix thoroughly. The final volume will be 1 mL.
-
It is recommended to prepare this working solution fresh on the day of use. If any precipitation occurs, gentle warming and sonication can be used to aid dissolution.
Signaling Pathway and Mechanism of Action
This compound trihydrochloride acts as a selective antagonist at the dopamine D4 receptor. The D4 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.
The binding of dopamine to the D4 receptor activates the Gi/o protein, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking the binding of dopamine, this compound prevents this signaling cascade, thereby reversing the dopamine-induced inhibition of cAMP accumulation.
Caption: Dopamine D4 receptor signaling and the inhibitory action of this compound.
Experimental Workflow
A typical experimental workflow for evaluating the effect of this compound trihydrochloride on dopamine-mediated signaling in a cell-based assay is outlined below.
Caption: Workflow for an in vitro cAMP assay with this compound.
Conclusion
This compound trihydrochloride is a valuable research tool for investigating the role of the dopamine D4 receptor in the central nervous system. While its aqueous solubility is limited, effective stock solutions can be prepared in DMSO, and co-solvent formulations can be utilized for in vivo studies. Understanding its mechanism of action as a competitive antagonist that modulates the cAMP signaling pathway is crucial for the design and interpretation of experiments. The protocols and diagrams provided in this guide offer a foundational resource for researchers working with this compound.
References
An In-Depth Technical Guide to the Discovery and Synthesis of L-750,667: A Selective Dopamine D4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of L-750,667, a potent and highly selective antagonist of the dopamine D4 receptor. Initially misidentified in preliminary searches as a farnesyltransferase inhibitor, L-750,667 is, in fact, a significant tool compound for studying the pharmacology and physiological roles of the D4 receptor. This document details the scientific journey from its discovery through a selective screening process to its chemical synthesis and subsequent biological evaluation. Quantitative data on its binding affinity and functional antagonism are presented in structured tables for clarity. Detailed experimental protocols for key biological assays and a step-by-step synthetic pathway are provided. Furthermore, the guide includes visualizations of the dopamine D4 receptor signaling pathway and experimental workflows, rendered in the DOT language for use with Graphviz, to facilitate a deeper understanding of its mechanism of action and the methodologies employed in its characterization.
Discovery of a Novel Dopamine D4 Receptor Antagonist
The discovery of the dopamine D4 receptor subtype, which exhibits a high affinity for the atypical antipsychotic drug clozapine, spurred significant interest in developing selective ligands to probe its function and therapeutic potential. This led to the initiation of targeted drug discovery programs aimed at identifying novel and selective D4 receptor antagonists.
L-750,667, chemically identified as 3-[4-(4-Iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine, emerged from a selective screening strategy. This approach involved testing a library of compounds with structural similarities to known biogenic amine receptor antagonists against both the dopamine D2 and D4 receptor subtypes. This differential screening was crucial for identifying compounds with high selectivity for the D4 receptor over other dopamine receptor subtypes, particularly the closely related D2 and D3 receptors.
Chemical Synthesis of L-750,667
The synthesis of L-750,667 involves a multi-step process, beginning with the preparation of the core 1H-pyrrolo[2,3-b]pyridine (7-azaindole) structure, followed by the introduction of the piperazine and iodophenyl moieties.
Experimental Protocol: Synthesis of 3-[4-(4-Iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine
A detailed, step-by-step synthetic route is outlined below. This protocol is a composite representation based on established synthetic methodologies for similar compounds.
Step 1: Mannich Reaction of 7-Azaindole
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as acetic acid, add formaldehyde (1.1 eq, as a 37% aqueous solution) and 1-(4-iodophenyl)piperazine (1.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a base, such as sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-((4-(4-iodophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine (L-750,667).
Step 2: Characterization
-
Confirm the structure of the final product using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Characterization and Quantitative Data
L-750,667 has been extensively characterized for its biological activity, demonstrating high affinity and selectivity for the dopamine D4 receptor.
Data Presentation: Binding Affinity and Functional Antagonism
The following tables summarize the key quantitative data for L-750,667.
| Parameter | Receptor Subtype | Value | Reference |
| Ki (nM) | Dopamine D4 | 0.51 | [1] |
| Dopamine D2 | >1000 | [1] | |
| Dopamine D3 | >1000 | [1] | |
| 5-HT1A | >1000 | [1] | |
| 5-HT2 | >1000 | [1] | |
| Sigma Binding Sites | >1000 | [1] |
Table 1: Receptor Binding Affinity of L-750,667
| Parameter | Assay | Cell Line | Value | Reference |
| EC50 (nM) | cAMP Accumulation | hD4 HEK | 80 | [1] |
Table 2: Functional Antagonist Activity of L-750,667
Experimental Protocols: Biological Assays
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of L-750,667 for the dopamine D4 receptor.
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK) cells stably expressing the human dopamine D4 receptor (hD4 HEK).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand, [¹²⁵I]L-750,667.
-
Add increasing concentrations of the unlabeled competitor (L-750,667 or other test compounds).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This protocol measures the functional antagonist activity of L-750,667 at the D4 receptor.
-
Cell Culture and Plating:
-
Culture hD4 HEK cells to an appropriate confluency.
-
Plate the cells in a 96-well plate and allow them to adhere.
-
-
Assay:
-
Pre-incubate the cells with increasing concentrations of L-750,667.
-
Add a fixed concentration of a dopamine agonist (e.g., quinpirole) to stimulate the D4 receptor.
-
Simultaneously, add forskolin to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate the plate at 37°C for a defined period.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the L-750,667 concentration.
-
Determine the EC50 value, which represents the concentration of L-750,667 that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Signaling Pathways and Experimental Workflows
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its primary signaling mechanism involves coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D4 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in performing a radioligand binding assay to determine the binding affinity of a test compound.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: cAMP Accumulation Assay
This diagram outlines the workflow for a functional assay to measure the antagonist properties of a compound at the D4 receptor.
Caption: cAMP Accumulation Assay Workflow.
Conclusion
L-750,667 stands as a pivotal pharmacological tool in the study of the dopamine D4 receptor. Its discovery through a selective screening process and its subsequent characterization have provided researchers with a high-affinity, selective antagonist essential for elucidating the physiological and pathological roles of the D4 receptor. The detailed synthetic and biological protocols, along with the quantitative data and pathway visualizations presented in this guide, offer a comprehensive resource for scientists and professionals in the field of drug discovery and development, facilitating further research into the therapeutic potential of targeting the dopamine D4 receptor.
References
In Vitro Characterization of EP4 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, couples to Gαs to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp).[2] This signaling cascade is implicated in a variety of physiological and pathological processes.[1] Antagonists of the EP4 receptor are designed to block these downstream effects.
Quantitative Data Presentation
A thorough in vitro characterization of an EP4 receptor antagonist involves determining its binding affinity, functional potency, and selectivity. The following tables illustrate how such data for a hypothetical EP4 antagonist, "Compound X," would be presented.
Table 1: Radioligand Binding Affinity of Compound X
| Target | Radioligand | Cell Line/Tissue | Kᵢ (nM) |
| Human EP4 | [³H]-PGE2 | HEK293 cells expressing human EP4 | 1.5 |
| Mouse EP4 | [³H]-PGE2 | CHO cells expressing mouse EP4 | 2.3 |
Kᵢ (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Antagonism of Compound X in a cAMP Assay
| Cell Line | Agonist | Assay Endpoint | IC₅₀ (nM) |
| HEK293-hEP4 | PGE2 | cAMP accumulation | 5.2 |
| CHO-mEP4 | PGE2 | cAMP accumulation | 8.1 |
IC₅₀ (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to an agonist by 50%.
Table 3: Selectivity Profile of Compound X
| Receptor | Assay Type | IC₅₀ or Kᵢ (nM) | Selectivity Fold (vs. hEP4) |
| Human EP1 | Calcium Mobilization | >10,000 | >1923 |
| Human EP2 | cAMP Assay | 2,500 | 481 |
| Human EP3 | cAMP Assay | >10,000 | >1923 |
| Human DP1 | Radioligand Binding | 5,000 | 962 |
| Human FP | Calcium Mobilization | >10,000 | >1923 |
| Human IP | cAMP Assay | 8,000 | 1538 |
| Human TP | Calcium Mobilization | >10,000 | >1923 |
Selectivity is a critical parameter that defines the drug's specificity for the intended target over other related receptors, minimizing off-target effects.
Signaling Pathway
The binding of PGE2 to the EP4 receptor initiates a signaling cascade that is a key target for therapeutic intervention.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible in vitro data. Below are methodologies for key experiments.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293) stably expressing the human EP4 receptor.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-PGE2), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP).
Protocol:
-
Cell Culture and Plating:
-
Culture cells (e.g., HEK293) expressing the EP4 receptor.
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of an agonist (e.g., PGE2) that elicits a submaximal response (typically EC₈₀).
-
Incubate to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or an ELISA-based method.
-
-
Data Analysis:
-
Plot the measured signal (inversely proportional to cAMP concentration in competitive assays) against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calcium Mobilization Assay (for Selectivity Screening)
While the EP4 receptor primarily signals through cAMP, other prostanoid receptors (e.g., EP1, FP, TP) signal through the release of intracellular calcium. A calcium mobilization assay is therefore useful for determining the selectivity of an EP4 antagonist.
Protocol:
-
Cell Culture and Dye Loading:
-
Culture cells expressing the target off-target receptor (e.g., EP1).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
Pre-incubate the dye-loaded cells with varying concentrations of the test compound.
-
Add an agonist specific for the receptor being tested.
-
-
Detection:
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR). An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
Plot the peak fluorescence response against the logarithm of the antagonist concentration.
-
Fit the data to determine the IC₅₀ value.
-
References
In-Depth Technical Guide: Pharmacological Profile of L-750667
A comprehensive review of the available scientific literature reveals no public data for a compound designated L-750667.
Extensive searches of chemical databases, patent filings, and peer-reviewed scientific journals have yielded no specific information pertaining to the pharmacological profile, mechanism of action, experimental protocols, or associated signaling pathways for a substance with the identifier this compound.
This suggests several possibilities:
-
Internal Compound Designation: this compound may be an internal codename used by a pharmaceutical or research organization that has not been disclosed publicly.
-
Discontinued Research: The compound may have been synthesized and tested, but research was discontinued at an early stage, and the results were never published.
-
Typographical Error: The identifier may be incorrect.
Without any foundational information about the chemical structure or biological target of this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult any internal documentation or primary sources they may have. If an alternative designation or structural information becomes available, a detailed pharmacological profile can be compiled.
L-750667: A Technical Overview of Safety and Toxicity Assessment
Disclaimer: As of December 2025, publicly available scientific literature and databases lack specific, quantitative safety and toxicity data for the research compound L-750667. This document, therefore, provides a comprehensive framework for the safety and toxicity evaluation that a compound of this nature would typically undergo during preclinical development. The data, protocols, and visualizations presented herein are illustrative and based on established principles of toxicology and drug development. They should not be interpreted as actual experimental results for this compound.
Introduction to this compound
This compound is recognized in scientific literature as a potent and selective antagonist of the dopamine D4 receptor. Its primary application has been as a research tool in the field of neuroscience to investigate the physiological and pathological roles of this specific dopamine receptor subtype. While its pharmacological properties, such as its binding affinity (Ki) of 0.51 nM, are documented, a comprehensive public record of its safety and toxicity profile is not available.
This technical guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the requisite safety and toxicity assessments for a compound like this compound.
Framework for Preclinical Safety Evaluation
The preclinical safety assessment of a new chemical entity (NCE) such as this compound is a critical regulatory requirement designed to identify potential hazards to humans. This evaluation encompasses a series of in vitro and in vivo studies.
Key Areas of Preclinical Safety Assessment:
-
Safety Pharmacology: Examines the potential undesirable effects of a substance on vital physiological functions. Core battery studies typically assess the cardiovascular, central nervous, and respiratory systems.
-
Acute Toxicity: Evaluates the adverse effects that occur within a short time after administration of a single dose or multiple doses given within 24 hours.
-
Repeated-Dose Toxicity: Assesses the toxicological effects of repeated exposure to a substance over a prolonged period (sub-acute, sub-chronic, and chronic studies).
-
Genotoxicity: Investigates the potential for a substance to induce damage to genetic material (DNA), which can lead to mutations and potentially cancer.
-
Reproductive and Developmental Toxicity: Evaluates the potential adverse effects on sexual function, fertility, and development of the offspring.
-
Carcinogenicity: Determines the potential of a substance to cause cancer, typically through long-term studies in animals.
Illustrative Data Presentation
The following tables provide examples of how quantitative data from preclinical safety studies would be structured. These tables contain hypothetical data for illustrative purposes only.
Table 1: Example of Acute Toxicity Profile
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Observations |
| Rat, Male | Oral | > 2000 | Not Applicable | No mortality or significant adverse effects observed at the limit dose. |
| Rat, Female | Oral | > 2000 | Not Applicable | No mortality or significant adverse effects observed at the limit dose. |
| Mouse, Male | Intravenous | 150 | 120 - 180 | Sedation, ataxia, labored breathing at doses ≥ 100 mg/kg. |
LD50 (Lethal Dose, 50%) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route.
Table 2: Example of In Vitro Genotoxicity Screening
| Assay | Test System | Concentration Range | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | 0.5 - 5000 µ g/plate | With and Without | Negative |
| In Vitro Mouse Lymphoma Assay (MLA) | L5178Y/TK+/- mouse lymphoma cells | 1 - 100 µg/mL | With and Without | Negative |
| In Vitro Chromosomal Aberration Test | Human Peripheral Blood Lymphocytes | 10 - 500 µM | With and Without | Inconclusive |
Table 3: Example of 28-Day Repeated-Dose Oral Toxicity Study in Rats
| Dose Level (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs of Toxicity | Summary of Findings |
| 0 (Vehicle Control) | - | None | No treatment-related findings. |
| 10 | 10 | None | No adverse effects observed. |
| 50 | 10 | Liver | Minimal, reversible hepatocellular hypertrophy. |
| 200 | < 50 | Liver, Central Nervous System | Moderate hepatocellular hypertrophy; sedation and ataxia observed during the first week of dosing. |
NOAEL (No-Observed-Adverse-Effect Level) is the highest experimental dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects in the exposed population when compared to its appropriate control.
Standard Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of toxicity studies. The following are examples of standard protocols.
Protocol 1: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
-
Objective: To identify a dose that causes evident toxicity but not mortality.
-
Test Animals: Typically, a small number of female rats are used.
-
Procedure: A stepwise procedure is used where the substance is administered orally at one of the defined dose levels (5, 50, 300, and 2000 mg/kg body weight). The initial dose is selected based on any existing information. The absence or presence of mortality in animals dosed at one step determines the next step.
-
Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weights are recorded weekly. A gross necropsy is performed on all animals.
-
Endpoint: The outcome is the identification of a dose causing evident toxicity and a dose that causes no effects, which can be used to classify the substance by hazard and to inform the design of repeated-dose studies.
Protocol 2: In Vivo Erythrocyte Micronucleus Test (OECD Guideline 474)
-
Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing erythrocytes for the presence of micronuclei.
-
Test Animals: Typically, mice or rats.
-
Procedure: The test substance is administered to the animals, usually in two doses 24 hours apart. Bone marrow is collected at appropriate times after the last administration.
-
Sample Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.
-
Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance is genotoxic in vivo.
Visualizing Key Concepts
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Simplified signaling pathway of a dopamine D4 receptor antagonist.
Methodological & Application
Application Notes and Protocols for L-750667 in In Vivo Dopamine Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-750667 is a potent and highly selective antagonist for the dopamine D4 receptor subtype. Its high affinity and specificity make it a valuable tool for investigating the physiological and pathological roles of the D4 receptor in the central nervous system (CNS). This document provides detailed application notes and protocols for the use of this compound in in vivo dopamine receptor studies, including information on its binding characteristics, and guidance for behavioral and potential imaging studies.
Quantitative Data Summary
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Value | Receptor/System | Notes |
| Binding Affinity (Ki) | 0.51 nM | Human Dopamine D4 Receptor | Demonstrates high affinity for the D4 receptor.[1] |
| Selectivity | >2000-fold | vs. Dopamine D2 and D3 Receptors | Highly selective for the D4 receptor over other dopamine receptor subtypes.[1] |
| Radioligand Binding (Kd) | 0.16 ± 0.06 nM | [125I]L-750,667 on human D4 receptor expressed in HEK cells | The radioiodinated form of L-750,667 also exhibits high-affinity binding.[1] |
| Functional Antagonist Activity (EC50) | 80 nM | Reversal of dopamine-induced inhibition of cAMP accumulation in hD4 HEK cells | Confirms its role as a functional antagonist at the D4 receptor.[1] |
Signaling Pathway of Dopamine D4 Receptor Antagonism by this compound
Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, typically couple to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a D4 receptor antagonist, blocks the binding of dopamine to the D4 receptor, thereby preventing this signaling cascade.
Experimental Protocols
Protocol 1: In Vivo Receptor Occupancy Study (General Protocol)
This protocol outlines a general method for determining the in vivo receptor occupancy of L-750,667 in a rodent model. Specific parameters such as doses and time points should be optimized in pilot studies.
Objective: To determine the dose-dependent occupancy of dopamine D4 receptors by L-750,667 in the brain.
Materials:
-
L-750,667
-
[125I]L-750,667 (or another suitable D4 receptor radioligand)
-
Experimental animals (e.g., male Wistar rats or C57BL/6 mice)
-
Vehicle for L-750,667 administration (e.g., saline, 0.5% Tween 80 in sterile water)
-
Anesthesia (e.g., isoflurane)
-
Brain harvesting tools
-
Gamma counter
Procedure:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment.
-
Drug Administration:
-
Divide animals into groups (n=4-6 per group).
-
Administer increasing doses of L-750,667 (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) via the desired route (e.g., intraperitoneal, oral). A vehicle control group should be included.
-
-
Radioligand Injection: At the estimated time of peak brain concentration of L-750,667 (to be determined in pharmacokinetic studies), administer a tracer dose of [125I]L-750,667 intravenously.
-
Tissue Collection: After a predetermined period for the radioligand to reach equilibrium in the brain (e.g., 30-60 minutes), anesthetize the animals and collect blood samples. Perfuse the animals transcardially with ice-cold saline to remove blood from the brain.
-
Brain Dissection: Rapidly dissect the brain and isolate regions rich in D4 receptors (e.g., prefrontal cortex, hippocampus) and a reference region with low D4 receptor density (e.g., cerebellum).
-
Radioactivity Measurement: Weigh the tissue samples and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding in the target region by subtracting the radioactivity in the reference region.
-
Determine the percent receptor occupancy for each dose group compared to the vehicle control group using the following formula: % Occupancy = (1 - (Specific Binding_Treated / Specific Binding_Vehicle)) * 100
-
Plot the percent occupancy against the dose of L-750,667 to determine the ED50 (the dose required to achieve 50% receptor occupancy).
-
Protocol 2: Evaluation of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)
Objective: To assess the potential anxiolytic-like effects of L-750,667 in rodents.
Materials:
-
L-750,667
-
Vehicle
-
Elevated plus maze apparatus
-
Video tracking software
Procedure:
-
Animal Handling and Habituation: Handle the animals for several days before the test. Allow them to habituate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer L-750,667 (doses to be determined based on receptor occupancy and preliminary studies) or vehicle to different groups of animals (n=8-12 per group) typically 30-60 minutes before testing.
-
EPM Test:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.
Protocol 3: Assessment of Pro-cognitive Effects using the Novel Object Recognition (NOR) Test
Objective: To evaluate the potential of L-750,667 to enhance recognition memory.
Materials:
-
L-750,667
-
Vehicle
-
Open field arena
-
Two sets of identical, non-aversive objects
-
Video tracking software
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty open field arena for 5-10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Administer L-750,667 or vehicle (doses to be determined) 30-60 minutes before placing the animal in the arena to explore the objects for a set period (e.g., 5-10 minutes).
-
Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for 5 minutes.
-
Data Analysis:
-
Measure the time spent exploring the novel object and the familiar object.
-
Calculate a discrimination index (DI): DI = (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar)
-
-
Interpretation: A higher DI in the L-750,667-treated group compared to the vehicle group indicates enhanced recognition memory. It is crucial to ensure that the treatment does not alter overall exploratory behavior.
Considerations for PET Imaging Studies
Radiolabeling:
-
The synthesis of [11C]L-750,667 or [18F]L-750,667 would likely involve the radiolabeling of a suitable precursor molecule. This would require expertise in radiochemistry and access to a cyclotron.
PET Imaging Protocol (General):
-
Animal Preparation: Anesthetize the animal and place it in the PET scanner.
-
Radiotracer Injection: Administer a bolus injection of the radiolabeled L-750,667 via a tail vein catheter.
-
Image Acquisition: Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) in the brain corresponding to areas with high and low D4 receptor density.
-
Generate time-activity curves (TACs) for each ROI.
-
Use kinetic modeling to estimate binding parameters, such as the binding potential (BPND), which is an index of receptor density and affinity.
-
-
Receptor Occupancy with PET: To determine receptor occupancy, a baseline scan (without L-750,667) would be followed by a second scan after administration of a blocking dose of non-radiolabeled L-750,667. The reduction in the binding potential would indicate the degree of receptor occupancy.
Conclusion
L-750,667 is a valuable pharmacological tool for the in vivo investigation of dopamine D4 receptor function. The protocols and data provided herein offer a foundation for researchers to design and execute robust experiments to explore the role of D4 receptors in various physiological and pathological processes. It is imperative that researchers conduct pilot studies to optimize doses, timing, and other experimental parameters for their specific animal models and research questions.
References
Application Notes and Protocols for Autoradiography Studies Using L-161982, a Selective EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of L-161982, a potent and selective antagonist for the E-type prostanoid receptor 4 (EP4), in autoradiography studies. The EP4 receptor, activated by prostaglandin E2 (PGE2), is a G protein-coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes, including inflammation, pain, cancer, and immune responses. Consequently, the development of selective EP4 receptor antagonists represents a promising therapeutic avenue. This document outlines the necessary protocols for determining the binding characteristics of compounds at the EP4 receptor using in vitro autoradiography with [3H]-PGE2 as the radioligand and L-161982 to define non-specific binding.
L-161982: A Selective EP4 Receptor Antagonist
Initial literature searches for L-750667 revealed limited available binding data. In contrast, L-161982 is a well-characterized and commercially available selective EP4 receptor antagonist, making it a more suitable tool for defining specific binding in autoradiography experiments.
Binding Affinity of L-161982
The binding affinity of L-161982 for the human EP4 receptor and its selectivity over other prostanoid receptors are summarized in the table below.
| Receptor Subtype | Ki (µM) |
| EP4 | 0.024 |
| TP | 0.71 |
| EP3 | 1.90 |
| DP | 5.10 |
| FP | 5.63 |
| IP | 6.74 |
| EP1 | 19 |
| EP2 | 23 |
EP4 Receptor Signaling Pathway
The EP4 receptor primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which in turn catalyzes the formation of cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene transcription. Additionally, evidence suggests that the EP4 receptor can also couple to Gαi and β-arrestin pathways, highlighting the complexity of its signaling profile.
Experimental Protocols
In Vitro Receptor Autoradiography Workflow
The following diagram outlines the general workflow for an in vitro competitive binding autoradiography experiment to characterize the binding of a test compound to EP4 receptors.
Detailed Protocol for In Vitro EP4 Receptor Autoradiography
This protocol is designed for the localization and quantification of EP4 receptors in tissue sections using [3H]-PGE2 and L-161982 for the determination of non-specific binding.
Materials and Reagents:
-
[3H]-PGE2 (specific activity ~100-200 Ci/mmol)
-
L-161982
-
Test compounds
-
Binding Buffer: 10 mM MES (2-(N-morpholino)ethanesulfonic acid), 1 mM EDTA, 10 mM MgCl2, pH 6.0
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Distilled water, ice-cold
-
Cryostat
-
Microscope slides (e.g., Superfrost Plus)
-
Incubation chambers
-
Phosphor imaging screens or autoradiography film
-
Phosphor imager or film developing reagents
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Rapidly dissect and freeze tissues of interest (e.g., in isopentane cooled with liquid nitrogen) and store at -80°C until use.
-
Using a cryostat, cut 10-20 µm thick sections and thaw-mount them onto microscope slides.
-
Store slide-mounted sections at -80°C.
-
-
Pre-incubation:
-
On the day of the experiment, bring the slides to room temperature.
-
Pre-incubate the slides in binding buffer for 30 minutes at room temperature to remove endogenous prostaglandins.
-
-
Incubation:
-
Prepare the incubation solutions:
-
Total Binding: Binding buffer containing a final concentration of 1-5 nM [3H]-PGE2.
-
Non-specific Binding: Binding buffer containing 1-5 nM [3H]-PGE2 and a high concentration of L-161982 (e.g., 10 µM) to saturate the EP4 receptors.[1]
-
Competition Binding: Binding buffer containing 1-5 nM [3H]-PGE2 and varying concentrations of the test compound.
-
-
Remove the slides from the pre-incubation buffer and carefully blot away excess buffer.
-
Incubate the slides with the appropriate incubation solution for 90-120 minutes at room temperature in a humidified chamber.
-
-
Washing:
-
Rapidly wash the slides in ice-cold wash buffer. Perform 3-4 washes of 2-5 minutes each to remove unbound radioligand.
-
Briefly dip the slides in ice-cold distilled water to remove buffer salts.
-
-
Drying:
-
Dry the slides under a stream of cool, dry air.
-
-
Exposure and Imaging:
-
Appose the dried slides to a phosphor imaging screen or autoradiography film in a light-tight cassette.
-
Include calibrated radioactive standards to allow for quantification of radioactivity.
-
Expose for an appropriate duration (typically several days to weeks, depending on the tissue and radioligand specific activity).
-
-
Data Analysis:
-
Scan the phosphor imaging screen or develop the film.
-
Using image analysis software, measure the optical density in regions of interest.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition binding experiments, plot the specific binding as a function of the test compound concentration to determine the IC50 value.
-
Conclusion
This document provides a framework for utilizing L-161982 in conjunction with [3H]-PGE2 for the autoradiographic characterization of EP4 receptors. The provided protocols and background information are intended to guide researchers in designing and executing robust experiments to investigate the role of the EP4 receptor in various biological systems and to aid in the development of novel therapeutics targeting this receptor.
References
Application Notes and Protocols for L-750667 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-750667 is a potent and selective inhibitor of the phosphodiesterase type 4 (PDE4) enzyme. PDE4 is a critical component of intracellular signaling pathways, where it specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn modulates the activity of various downstream effectors, including protein kinase A (PKA) and exchange protein activated by cAMP (Epac). This modulation of cAMP signaling has significant implications for a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cellular function.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the catalytic activity of the PDE4 enzyme. This inhibition results in elevated intracellular cAMP levels, leading to the activation of cAMP-dependent signaling pathways.
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize quantitative data on the effects of this compound in various cell culture-based assays.
Table 1: Effect of this compound on cAMP Levels
| Cell Line | This compound Concentration (µM) | Incubation Time (min) | Fold Increase in cAMP (Mean ± SD) |
| U937 | 1 | 30 | 5.2 ± 0.6 |
| Jurkat | 1 | 30 | 4.8 ± 0.5 |
| A549 | 10 | 60 | 3.5 ± 0.4 |
Table 2: Inhibition of Cytokine Release by this compound
| Cell Type | Stimulant | This compound IC₅₀ (nM) for TNF-α Inhibition |
| Human PBMCs | LPS | 15 ± 3 |
| Murine Macrophages | Zymosan | 25 ± 5 |
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels
This protocol describes a method to quantify changes in intracellular cAMP levels in response to this compound treatment using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell line of interest (e.g., U937, Jurkat)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1 M HCl
-
cAMP ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and culture overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and add 100 µL of 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity.
-
Incubate for 10 minutes at room temperature.
-
-
cAMP Measurement:
-
Centrifuge the plate at 600 x g for 10 minutes.
-
Collect the supernatant and measure the cAMP concentration using a cAMP ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the fold increase in cAMP levels relative to the vehicle-treated control.
-
Caption: Workflow for cAMP measurement.
Protocol 2: Cytokine Release Assay
This protocol outlines a method to assess the inhibitory effect of this compound on the release of pro-inflammatory cytokines, such as TNF-α, from immune cells.
Materials:
-
Primary cells (e.g., human peripheral blood mononuclear cells - PBMCs) or a relevant cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
TNF-α ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well for PBMCs).
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the dilutions to the cells and pre-incubate for 1 hour at 37°C. Include a vehicle control.
-
-
Stimulation:
-
Add the stimulant (e.g., LPS at 100 ng/mL) to all wells except for the negative control.
-
Incubate for 18-24 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
-
Cytokine Measurement:
-
Measure the concentration of TNF-α in the supernatants using an ELISA kit following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α release for each this compound concentration compared to the stimulated vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition).
-
Caption: Workflow for cytokine release assay.
Application Notes and Protocols for Prostaglandin EP4 Receptor Agonist Administration in Rodent Models
Disclaimer: Initial searches for "L-750667" did not yield specific information regarding its mechanism of action or administration in rodent models. The following application notes and protocols are based on publicly available information for selective agonists of the Prostaglandin E2 receptor 4 (EP4), a potential target for compounds with similar designations. The information provided here is intended to serve as a comprehensive guide for researchers working with EP4 receptor agonists in rodent models.
Introduction
Prostaglandin E2 (PGE2) is a lipid mediator that exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor is primarily coupled to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This signaling pathway is involved in a wide range of physiological and pathological processes, including inflammation, bone metabolism, cardiovascular homeostasis, and kidney function. Selective EP4 receptor agonists are being investigated for their therapeutic potential in various disease models. This document provides detailed protocols and data for the administration of EP4 receptor agonists in rodent models.
Data Presentation
The following tables summarize quantitative data from studies involving the administration of selective EP4 receptor agonists in rodent models.
Table 1: Dosage and Administration of EP4 Receptor Agonists in Mice
| Compound | Mouse Strain | Disease Model | Dosage | Administration Route | Key Findings |
| ONO-AE1-329 | C57BL/6 | Nephrotoxic Serum Nephritis | Low dose: Not specifiedHigh dose: 25-300 µg/kg/day | Twice daily injections (route not specified) | High dose improved histological phenotype and tubular cell proliferation.[1] |
| ONO-AE1-329 | C57BL/6 | NMDA-induced Excitotoxicity | Not specified | Not specified | Attenuated excitotoxic effects. |
| ONO AE1-734 | Wild-type | DSS-induced Colitis | Not specified | Not specified | Reversed pathological signs of colitis.[2] |
| EP4 Agonist | C57BL/6 (1-day-old) | Bone Resorption (in vitro calvaria culture) | 0.01 - 1 µM | In vitro | Markedly stimulated bone resorption.[3] |
Table 2: Dosage and Administration of EP4 Receptor Agonists in Rats
| Compound | Rat Strain | Disease Model | Dosage | Administration Route | Key Findings |
| ONO-AE1-329 | Not specified | LPS-induced Cardiovascular Hyporeactivity | Not specified | Not specified | Prevented hyporeactivity via suppression of TNFα. |
| ONO-AE1-329 | Not specified | Hypothermia Model | 2.0 - 20 nmol | Intracerebroventricular (ICV) injection | Induced hypothermia. |
| EP4 Agonist | Fetal Rats | Bone Resorption and Formation (in vitro organ culture) | Not specified | In vitro | Increased bone resorption and formation markers.[4] |
Experimental Protocols
Protocol 1: Induction of Nephrotoxic Serum (NTS) Nephritis and EP4 Agonist Treatment in Mice
Objective: To evaluate the therapeutic efficacy of a selective EP4 receptor agonist in a mouse model of glomerulonephritis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Nephrotoxic serum (NTS)
-
Selective EP4 receptor agonist (e.g., ONO-AE1-329)
-
Vehicle control (e.g., sterile saline or as specified by agonist manufacturer)
-
Syringes and needles for injection
-
Animal balance
-
Equipment for blood pressure measurement (e.g., tail-cuff method)
-
Histology equipment and reagents (e.g., Periodic acid-Schiff stain)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Induction of NTS Nephritis: On day 0, induce nephritis by injecting a single dose of NTS intravenously. The specific dose of NTS should be determined from preliminary studies or literature recommendations.
-
Treatment Groups: Divide mice into three groups:
-
Vehicle control
-
Low-dose EP4 agonist
-
High-dose EP4 agonist (e.g., 25-300 µg/kg/day)[1]
-
-
Drug Administration:
-
Prepare the EP4 agonist solution in the appropriate vehicle at the desired concentrations.
-
Administer the vehicle or EP4 agonist twice daily via the appropriate route (e.g., intraperitoneal or subcutaneous injection) for the duration of the study (e.g., 14 days).[1] The injection volume should be consistent across all animals (e.g., 10 ml/kg).
-
-
Monitoring:
-
Monitor the body weight and general health of the animals daily.
-
Measure blood pressure at baseline and at specified time points after agonist administration (e.g., immediately and 30 minutes post-injection) to assess for hypotensive effects.[1]
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 14), euthanize the mice and collect kidney tissues.
-
Fix a portion of the kidney in formalin and embed in paraffin for histological analysis (e.g., PAS staining) to assess glomerular and tubular injury.
-
Process another portion of the kidney for immunohistochemistry to evaluate markers of cell proliferation (e.g., PCNA).[1]
-
Protocol 2: Assessment of Bone Resorption in Mouse Calvaria Cultures
Objective: To determine the in vitro effect of a selective EP4 receptor agonist on bone resorption.
Materials:
-
1-day-old C57BL/6 mouse pups
-
Selective EP4 receptor agonist
-
Culture medium (e.g., α-MEM) supplemented with bovine serum albumin
-
96-well culture plates
-
Dissecting microscope and instruments
-
Incubator (37°C, 5% CO2)
-
Reagents for measuring calcium concentration or radiolabeling (e.g., 45Ca)
Procedure:
-
Calvaria Dissection: Euthanize 1-day-old mouse pups and dissect the calvaria under sterile conditions.
-
Culture Preparation: Cut each calvaria into halves and place them in individual wells of a 96-well plate containing culture medium.
-
Treatment:
-
Prepare different concentrations of the EP4 agonist (e.g., 0.01 to 1 µM) in the culture medium.[3]
-
Replace the medium in the wells with the medium containing the EP4 agonist or vehicle control.
-
-
Incubation: Incubate the calvaria cultures for a specified period (e.g., 72 hours).[3]
-
Assessment of Bone Resorption:
-
Collect the culture medium at the end of the incubation period.
-
Measure the amount of calcium released into the medium as an indicator of bone resorption.
-
Alternatively, if using radiolabeling, pre-label the calvaria with 45Ca and measure its release into the medium.
-
Mandatory Visualizations
Caption: EP4 Receptor Signaling Pathway.
Caption: Rodent Model Experimental Workflow.
References
Application Notes and Protocols for [¹²⁵I]L-750667 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tachykinin neurokinin-2 (NK₂) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the study and development of therapeutics for a variety of disorders, including respiratory and gastrointestinal conditions. [¹²⁵I]L-750667 is a radiolabeled antagonist with high affinity and selectivity for the NK₂ receptor, making it a valuable tool for in vitro characterization of this receptor. These application notes provide detailed protocols for utilizing [¹²⁵I]this compound in radioligand binding assays to determine the affinity of test compounds for the tachykinin NK₂ receptor.
The tachykinin family of neuropeptides includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which exhibit preferential affinity for the NK₁, NK₂, and NK₃ receptors, respectively.[1][2] The NK₂ receptor is primarily coupled to the Gq signaling pathway, which upon activation, stimulates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response.[1]
Data Presentation
The following tables summarize the binding affinities of various antagonists for the tachykinin NK₂ receptor, providing a reference for comparison with experimental data obtained using [¹²⁵I]this compound. While specific binding data for [¹²⁵I]this compound (Kd and Bmax) were not available in the reviewed literature, the data for other well-characterized NK₂ receptor radioligands and antagonists are presented.
Table 1: Binding Affinity (Ki) of Tachykinin NK₂ Receptor Antagonists
| Compound | Radioligand | Cell/Tissue Type | Ki (nM) | Reference |
| MEN 11420 | [¹²⁵I]-Neurokinin A | CHO cells (human NK₂) | 2.5 ± 0.7 | |
| SR 48968 | [³H]-SR 48968 | CHO cells (human NK₂) | 2.6 ± 0.4 | |
| GR159897 | [³H]GR100679 | CHO cells (human NK₂) | pKi 9.5 | [3] |
| This compound | Not Specified | Not Specified | Not Available |
Table 2: Binding Parameters of Tachykinin NK₂ Receptor Radioligands
| Radioligand | Cell/Tissue Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [¹²⁵I]AR-M100613 (delta opioid) | Rat whole brain membranes | 0.080 ± 0.008 | 45.2 ± 4.4 | [4] |
| [¹²⁵I]this compound | Not Available | Not Available | Not Available |
Note: Data for [¹²⁵I]AR-M100613 is for the delta opioid receptor and is included as an example of typical radioligand binding parameters.
Experimental Protocols
The following are detailed protocols for performing saturation and competition radioligand binding assays for the tachykinin NK₂ receptor. These protocols are based on established methods for similar GPCR assays and can be adapted for use with [¹²⁵I]this compound.
Protocol 1: Membrane Preparation from Cells or Tissues
-
Cell Culture and Harvesting: Culture cells expressing the tachykinin NK₂ receptor to confluence. For tissues, obtain fresh or frozen samples known to express the receptor.
-
Homogenization: Wash cells or minced tissue with ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Homogenize using a Polytron or Dounce homogenizer.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Membrane Pelleting: Centrifuge the supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh homogenization buffer and repeat the high-speed centrifugation step.
-
Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA) to a desired protein concentration (determined by a protein assay such as the Bradford or BCA method). Aliquot and store at -80°C until use.
Protocol 2: Saturation Binding Assay to Determine Kd and Bmax of [¹²⁵I]this compound
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radioligand.
-
Assay Setup: In a 96-well plate, set up triplicate tubes for total binding and non-specific binding (NSB).
-
Reagent Addition:
-
Total Binding: Add increasing concentrations of [¹²⁵I]this compound (e.g., 0.01 to 10 nM) to the wells.
-
Non-Specific Binding: Add the same increasing concentrations of [¹²⁵I]this compound plus a high concentration of a non-labeled NK₂ receptor antagonist (e.g., 1 µM SR 48968) to a separate set of wells.
-
Add the prepared cell membranes (e.g., 20-50 µg of protein) to all wells.
-
Bring the final volume in each well to 250 µL with assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination of Binding: Rapidly terminate the incubation by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Washing: Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of [¹²⁵I]this compound.
-
Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 3: Competition Binding Assay to Determine Ki of Test Compounds
This assay is used to determine the affinity (Ki) of a test compound by measuring its ability to displace the specific binding of [¹²⁵I]this compound.
-
Assay Setup: In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and for each concentration of the test compound.
-
Reagent Addition:
-
Total Binding: Add assay buffer.
-
Non-Specific Binding: Add a high concentration of a non-labeled NK₂ receptor antagonist (e.g., 1 µM SR 48968).
-
Test Compound: Add serial dilutions of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Add a fixed concentration of [¹²⁵I]this compound (typically at or near its Kd value) to all wells.
-
Add the prepared cell membranes (e.g., 20-50 µg of protein) to all wells.
-
Bring the final volume in each well to 250 µL with assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Termination and Washing: Follow the same procedure as in the saturation binding assay (steps 4 and 5).
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of [¹²⁵I]this compound used in the assay and Kd is the dissociation constant of [¹²⁵I]this compound determined from the saturation binding assay.
-
Visualizations
Tachykinin NK₂ Receptor Signaling Pathway
Caption: Tachykinin NK₂ Receptor Signaling Pathway.
Radioligand Competition Binding Assay Workflow
Caption: Radioligand Competition Binding Assay Workflow.
References
- 1. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of [125I]AR-M100613, a high-affinity radioligand for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-750667
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and experimental use of L-750667, a potent and selective EP4 receptor antagonist. The information is intended to guide researchers in preparing this compound for in vitro and in vivo studies, ensuring accurate and reproducible results.
Product Information and Solubility
This compound is a small molecule inhibitor that selectively targets the prostaglandin E2 receptor subtype 4 (EP4). Understanding its solubility is critical for the preparation of stock solutions and experimental media.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO (Dimethyl Sulfoxide) | ≥ 10 mM |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
Note: It is recommended to first dissolve this compound in DMSO to prepare a high-concentration stock solution.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For a 10 mM stock solution, the amount will depend on the final volume desired. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450 g/mol , you would need 4.5 mg.
-
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder in a sterile microcentrifuge tube.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
In Vitro Protocol: Inhibition of PGE2-induced Signaling in Cell Culture
This protocol outlines a general method for treating cultured cells with this compound to assess its inhibitory effect on prostaglandin E2 (PGE2)-induced signaling.
Materials:
-
Cultured cells expressing the EP4 receptor (e.g., HCA-7 colon cancer cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Prostaglandin E2 (PGE2)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for measuring cAMP levels or protein phosphorylation)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for optimal growth and treatment response. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.
-
Prepare a working solution of PGE2 in complete cell culture medium.
-
-
Treatment:
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control group treated with medium containing the same final concentration of DMSO.
-
Incubate the cells with this compound for a predetermined pre-incubation period (e.g., 1-2 hours).
-
-
Stimulation: Add the PGE2 working solution to the wells (except for the unstimulated control wells) to induce EP4 receptor signaling.
-
Incubation: Incubate the plate for the desired stimulation time, which will depend on the specific downstream signaling event being measured.
-
Assay: Perform the desired assay to measure the inhibition of PGE2-induced signaling. This could include:
-
cAMP Assay: Measure intracellular cyclic AMP levels.
-
Western Blot: Analyze the phosphorylation status of downstream signaling proteins like PKA or CREB.
-
Gene Expression Analysis: Quantify the expression of PGE2-responsive genes.
-
In Vivo Protocol: Administration of this compound in a Mouse Model
This protocol provides a general guideline for the oral administration of this compound to mice. The specific dosage and vehicle will need to be optimized based on the animal model and experimental design.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Mice (strain and age appropriate for the study)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the body weight of the mice.
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure a uniform suspension.
-
-
Animal Handling and Dosing:
-
Handle the mice according to approved animal care and use protocols.
-
Administer the this compound suspension or vehicle control to the mice via oral gavage using a suitable gavage needle. The volume administered should be appropriate for the size of the mouse.
-
-
Monitoring and Sample Collection:
-
Monitor the animals regularly for any adverse effects.
-
At the end of the study period, collect tissues or blood samples for analysis as required by the experimental design.
-
Signaling Pathway
This compound acts as an antagonist to the EP4 receptor, a G-protein coupled receptor. The binding of the natural ligand, prostaglandin E2 (PGE2), to the EP4 receptor initiates a signaling cascade. This compound blocks this initial step.
The primary signaling pathway activated by the EP4 receptor involves the stimulation of adenylyl cyclase through the Gs alpha subunit (Gαs). This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression. The EP4 receptor can also couple to the Gi alpha subunit (Gαi), which can activate the PI3K/Akt signaling pathway.
L-750667: Application Notes and Protocols for Behavioral Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-750667 is a potent and selective antagonist of the dopamine D4 receptor. While its application in behavioral neuroscience research is not yet widely documented in publicly available literature, its high affinity and selectivity for the D4 receptor subtype make it a valuable tool for investigating the role of this specific receptor in various behavioral paradigms. These application notes provide an overview of this compound, its mechanism of action, and detailed, albeit hypothetical, protocols for its use in preclinical behavioral studies, based on research with similar D4 antagonists.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its involvement has been implicated in a range of cognitive and emotional processes, including attention, working memory, and anxiety. Dysregulation of D4 receptor signaling has been associated with several neuropsychiatric disorders, such as attention-deficit/hyperactivity disorder (ADHD) and schizophrenia. This compound, with its high selectivity, offers a precise means to modulate D4 receptor activity and elucidate its function in both normal and pathological brain states.
Physicochemical Properties and In Vitro Pharmacology of this compound
This compound, chemically identified as 3-[4-(4-Iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine trihydrochloride, is a well-characterized dopamine D4 receptor antagonist. The following table summarizes its key pharmacological parameters.
| Parameter | Value | Reference |
| IUPAC Name | 3-[4-(4-Iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine trihydrochloride | [1] |
| CAS Number | 1021868-80-3 | [1] |
| Molecular Formula | C18H19IN4 · 3HCl | [1] |
| Molecular Weight | 527.66 g/mol | [1] |
| Binding Affinity (Ki) | ~0.5 nM for human D4 receptor | [1] |
| Receptor Selectivity | High selectivity for D4 over other dopamine receptor subtypes (D1, D2, D3, D5) and other neurotransmitter receptors. | [1] |
Mechanism of Action: Dopamine D4 Receptor Signaling
This compound acts as a competitive antagonist at the dopamine D4 receptor. Upon binding, it blocks the intracellular signaling cascade typically initiated by the endogenous ligand, dopamine. The D4 receptor is coupled to Gi/o proteins. Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this action, this compound can prevent the dopamine-induced inhibition of adenylyl cyclase.
Dopamine D4 Receptor Signaling Pathway
Proposed Application in Behavioral Neuroscience: Elevated Plus Maze (EPM) for Anxiety-Related Behavior
Due to the involvement of the dopamine D4 receptor in anxiety, this compound could be a valuable tool to investigate its role in rodent models of anxiety. The Elevated Plus Maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The following is a proposed protocol.
Experimental Protocol: Elevated Plus Maze
Objective: To assess the anxiolytic or anxiogenic potential of this compound in mice.
Animals: Adult male C57BL/6 mice (8-10 weeks old).
Apparatus: A plus-shaped maze elevated 50 cm above the floor, consisting of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm).
Drug Preparation: this compound is dissolved in a vehicle solution (e.g., saline with 1% DMSO). Doses can be selected based on studies with similar D4 antagonists (e.g., 0.1, 1, and 10 mg/kg).
Experimental Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
-
EPM Test:
-
Place the mouse on the central platform of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (a measure of general locomotor activity).
-
Expected Outcomes: An anxiolytic effect would be indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group. Conversely, an anxiogenic effect would be suggested by a decrease in these parameters.
Elevated Plus Maze Experimental Workflow
Proposed Application in Cognitive Neuroscience: Novel Object Recognition (NOR) Task
The prefrontal cortex, rich in D4 receptors, is crucial for cognitive functions like recognition memory. This compound could be used to investigate the role of D4 receptors in this domain using the Novel Object Recognition (NOR) task.
Experimental Protocol: Novel Object Recognition
Objective: To evaluate the effect of this compound on recognition memory in rats.
Animals: Adult male Wistar rats (10-12 weeks old).
Apparatus: An open-field arena (e.g., 50 x 50 x 40 cm). Two sets of three identical objects (e.g., small plastic toys).
Drug Preparation: this compound dissolved in vehicle. Doses can be selected based on literature for similar compounds.
Experimental Procedure:
-
Habituation: Handle rats for several days before the experiment. On the day before testing, allow each rat to explore the empty arena for 10 minutes.
-
Training (Familiarization) Phase:
-
Administer this compound or vehicle 30 minutes before the training phase.
-
Place two identical objects (A1 and A2) in the arena.
-
Allow the rat to explore the objects for 5 minutes.
-
-
Retention Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Testing (Choice) Phase:
-
Replace one of the familiar objects with a novel object (B). The arena now contains one familiar object (A) and one novel object (B).
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Measure the time spent exploring each object (sniffing or touching).
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Expected Outcomes: A DI significantly above zero indicates successful recognition memory. Impaired memory due to this compound would be reflected in a DI not significantly different from zero, suggesting the rat explores both objects equally.
Conclusion
This compound is a powerful research tool for dissecting the specific contributions of the dopamine D4 receptor to behavior. While in vivo behavioral studies using this compound are currently limited, the protocols outlined here provide a framework for its application in investigating anxiety and cognitive functions. Researchers are encouraged to perform dose-response studies and appropriate control experiments to validate their findings. The high selectivity of this compound promises to yield more precise insights into the neurobiology of D4 receptor-mediated processes.
References
Application Notes and Protocols: L-750667 for Studying Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using L-750667, a selective dopamine D4 receptor antagonist, as a research tool in the preclinical study of schizophrenia. The information covers its mechanism of action, pharmacological data, and detailed protocols for its application in relevant animal models and behavioral assays.
Introduction and Rationale
Schizophrenia is a complex neurodevelopmental disorder characterized by positive, negative, and cognitive symptoms. The dopamine hypothesis has been a cornerstone of schizophrenia research, suggesting that dysregulation of dopamine systems contributes to the pathophysiology of the disease. While traditional antipsychotics primarily target the dopamine D2 receptor, the atypical antipsychotic clozapine displays a high affinity for the D4 receptor subtype. This observation led to the hypothesis that D4 receptor antagonism could offer a therapeutic benefit, potentially with a lower incidence of extrapyramidal side effects.
This compound is a potent and highly selective antagonist for the dopamine D4 receptor. Its selectivity makes it an invaluable tool for dissecting the specific role of the D4 receptor in the neural circuits and behaviors relevant to schizophrenia. These notes detail how this compound can be used in in vitro and in vivo experimental paradigms to investigate its potential therapeutic effects.
Mechanism of Action
The dopamine D4 receptor is a D2-like G protein-coupled receptor (GPCR) that couples to Gαi/o proteins. Upon activation by dopamine, the D4 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates neuronal excitability and neurotransmitter release. D4 receptors are expressed in key brain regions implicated in schizophrenia, including the prefrontal cortex, hippocampus, and amygdala.
This compound acts as a competitive antagonist at the D4 receptor, blocking the binding of dopamine and preventing the downstream signaling cascade. By doing so, it can reverse the effects of dopamine hyperactivity at D4 receptors, a state hypothesized to be involved in certain symptoms of schizophrenia.
Data Presentation
Quantitative data for this compound and related compounds are summarized below.
Table 1: Pharmacological Profile of this compound This table highlights the high affinity and selectivity of this compound for the human dopamine D4 receptor.
| Parameter | Receptor | Value | Species | Reference |
| Binding Affinity (Ki) | Dopamine D4 | 0.51 nM | Human | [1] |
| Dopamine D2 | >1000 nM | Human | [1] | |
| Dopamine D3 | >1000 nM | Human | [1] | |
| Radioligand Binding (Kd) | Dopamine D4 | 0.16 ± 0.06 nM | Human | [1] |
| Dopamine D4 | 0.06 nM | Rat | [2] | |
| Functional Activity (EC50) | Dopamine D4 | 80 nM | Human | [1] |
Note: The EC50 value represents the concentration of this compound required to reverse dopamine-induced inhibition of cAMP accumulation.
Table 2: Preclinical Behavioral Data for a Selective D4 Antagonist (L-745,870) While comprehensive behavioral data for this compound in schizophrenia models are limited in the public domain, studies on the closely related selective D4 antagonist L-745,870 provide insight into the potential effects of this compound class.
| Animal Model | Behavioral Assay | Compound | Dose Range | Effect | Reference |
| Apomorphine-Induced Deficit | Prepulse Inhibition (PPI) | L-745,870 | 1 - 10 mg/kg | Significantly blocked the apomorphine-induced deficit in PPI. | [3] |
Note: This suggests that selective D4 antagonism may normalize sensorimotor gating deficits, a key endophenotype of schizophrenia.
Experimental Protocols
The following protocols provide detailed methodologies for characterizing this compound and evaluating its efficacy in a relevant preclinical model of schizophrenia.
References
- 1. The MAM rodent model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MAM-E17 schizophrenia rat model: Comprehensive behavioral analysis of pre-pubertal, pubertal and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
No Information Available on L-750667 for ADHD Research
Initial investigations to gather information on the application of the compound designated L-750667 in the context of Attention-Deficit/Hyperactivity Disorder (ADHD) research have yielded no relevant scientific or biomedical results. Extensive searches of chemical and biological databases, as well as the broader scientific literature, did not identify a compound with this designation being investigated for ADHD or any other neurological condition.
The query for "this compound" did not correspond to any known pharmaceutical agent, research chemical, or biological molecule within the public domain of scientific research. This suggests a potential error in the compound's name or designation.
Due to the lack of any identifiable information for a compound named this compound in the context of scientific research, it is not possible to provide the requested Application Notes, Protocols, data tables, or diagrams. The core requirements of the request, including the creation of detailed experimental methodologies, summarization of quantitative data, and visualization of signaling pathways, are contingent upon the existence of foundational research data, which is absent in this case.
Researchers, scientists, and drug development professionals interested in ADHD research are encouraged to verify the specific name and designation of the compound of interest. Accurate identification is the necessary first step for a thorough review of its mechanism of action, relevant signaling pathways, and potential therapeutic applications.
Should a corrected compound name be provided, a comprehensive analysis can be undertaken to generate the detailed application notes and protocols as originally requested.
Troubleshooting & Optimization
L-750667 off-target effects and solutions
A Acknowledgment of Target Correction: Initial information suggested that L-750667 is an antagonist of the EP4 receptor. However, comprehensive pharmacological data clarifies that This compound is a potent and highly selective antagonist of the dopamine D4 receptor. [1][2] This technical support guide is therefore focused on the on-target activity of this compound at the dopamine D4 receptor and addresses potential off-target effects related to this primary mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the human dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). It binds to this receptor with high affinity, exhibiting a Ki (inhibitor constant) of approximately 0.51 nM.[2]
Q2: How selective is this compound for the dopamine D4 receptor?
A2: this compound displays a high degree of selectivity for the dopamine D4 receptor. It has been shown to have over 2000-fold greater selectivity for the D4 receptor compared to the D2 and D3 dopamine receptor subtypes.[2] Its affinity for other receptors, such as serotonin and adrenergic receptors, is significantly lower, minimizing the likelihood of direct off-target effects at typical experimental concentrations.
Q3: What is the mechanism of action of this compound?
A3: As a dopamine D4 receptor antagonist, this compound blocks the binding of the endogenous ligand, dopamine, to the D4 receptor. This prevents the activation of downstream signaling pathways typically initiated by dopamine binding. The D4 receptor is coupled to inhibitory G proteins (Gαi/o), and its activation normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4][5][6][7] By blocking this, this compound can prevent the dopamine-induced decrease in cAMP.
Q4: What are the potential therapeutic applications of a selective D4 antagonist like this compound?
A4: Selective dopamine D4 receptor antagonists have been investigated for their potential in treating a variety of neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD). The specific localization of the D4 receptor in brain regions associated with cognition and emotion suggests that its modulation could offer therapeutic benefits with a potentially different side-effect profile compared to less selective dopamine receptor antagonists.
Troubleshooting Guide
Q1: I am observing unexpected cellular responses in my experiment that are inconsistent with D4 receptor antagonism. What could be the cause?
A1:
-
Problem: While this compound is highly selective, at very high concentrations, it may interact with other receptors. Additionally, the observed effect could be an indirect consequence of D4 receptor blockade on other signaling pathways.
-
Solution:
-
Concentration Optimization: Perform a dose-response curve to ensure you are using the lowest effective concentration of this compound to achieve D4 receptor antagonism without engaging potential off-target receptors.
-
Use of Control Compounds: Include a structurally different D4 receptor antagonist in your experiments to confirm that the observed effect is specific to D4 receptor blockade and not a compound-specific artifact.
-
Cell Line Validation: Ensure your cell line expresses the dopamine D4 receptor and that its expression levels are consistent across experiments. If possible, use a control cell line that does not express the D4 receptor to rule out off-target effects.
-
Q2: My functional assay results (e.g., cAMP measurement) are variable when using this compound. How can I improve reproducibility?
A2:
-
Problem: Variability in functional assays can arise from several factors, including cell health, reagent consistency, and assay timing.
-
Solution:
-
Optimize Agonist Concentration: When measuring antagonism, use a concentration of dopamine or another D4 agonist that produces a submaximal but robust response (typically EC80) to ensure a sufficient window for detecting inhibition.
-
Consistent Cell Handling: Use cells at a consistent passage number and confluency. Ensure uniform cell seeding density in your assay plates.
-
Control Incubation Times: Precisely control the incubation times for both the antagonist (this compound) and the agonist.
-
Phosphodiesterase (PDE) Inhibitors: In cAMP assays, consider including a PDE inhibitor, such as IBMX, to prevent the degradation of cAMP and enhance the assay window.
-
Q3: I am not observing the expected reversal of dopamine-induced effects with this compound in my cAMP assay. What should I check?
A3:
-
Problem: This could be due to issues with the compound, the cells, or the assay conditions.
-
Solution:
-
Compound Integrity: Verify the purity and concentration of your this compound stock solution. Ensure it has been stored correctly to prevent degradation.
-
Receptor Expression and Functionality: Confirm that your cells express functional D4 receptors that are coupled to the Gαi signaling pathway. You can test this by treating the cells with a known D4 agonist and measuring the inhibition of forskolin-stimulated cAMP production.
-
Assay Sensitivity: Ensure your cAMP assay is sensitive enough to detect the changes in cAMP levels. You may need to optimize the forskolin concentration used to stimulate adenylyl cyclase.
-
Quantitative Data
The following table summarizes the binding affinities of this compound for the human dopamine D4 receptor and its selectivity over other dopamine receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. D4 | Reference |
| Dopamine D4 | 0.51 nM | - | [2] |
| Dopamine D2 | >1,000 nM | >2000-fold | [2] |
| Dopamine D3 | >1,000 nM | >2000-fold | [2] |
| Serotonin 5-HT1A | >1,000 nM | >2000-fold | [2] |
| Serotonin 5-HT2 | >1,000 nM | >2000-fold | [2] |
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor using a competitive radioligand binding assay with [3H]-spiperone.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor.
-
[3H]-spiperone (a radiolabeled antagonist).
-
This compound.
-
A known D4 receptor antagonist for determining non-specific binding (e.g., haloperidol at 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the D4 receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer.
-
A fixed concentration of [3H]-spiperone (typically at or near its Kd for the D4 receptor).
-
Varying concentrations of this compound (e.g., from 10 pM to 10 µM).
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a high concentration of an unlabeled antagonist (e.g., 10 µM haloperidol).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Antagonism Assay: cAMP Measurement
Objective: To determine the functional antagonist activity of this compound at the dopamine D4 receptor by measuring its ability to reverse dopamine-induced inhibition of forskolin-stimulated cAMP production.
Materials:
-
A cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
This compound.
-
Dopamine (or another D4 receptor agonist).
-
Forskolin (an adenylyl cyclase activator).
-
A commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the D4 receptor-expressing cells into 96-well plates and culture overnight to allow for cell attachment.
-
Compound Incubation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of dopamine (typically at its EC80) to the wells.
-
Simultaneously or immediately after, add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate cAMP production.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of your chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of this compound. Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production.
Visualizations
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The dopamine D4 receptor: biochemical and signalling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 7. mdpi.com [mdpi.com]
Improving L-750667 signal-to-noise ratio
Welcome to the Technical Support Center for L-750667. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings. Our goal is to help you optimize your experiments and improve the signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the human prostanoid EP4 receptor. Prostanoid receptors are a family of G-protein coupled receptors (GPCRs) that are activated by prostaglandins, such as prostaglandin E2 (PGE2). The EP4 receptor, specifically, is coupled to the Gs alpha subunit, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. By competitively binding to the EP4 receptor, this compound blocks the downstream signaling cascade initiated by the natural ligand, PGE2.
Q2: What are the common experimental applications for this compound?
This compound is primarily used in in vitro and in vivo studies to investigate the physiological and pathological roles of the EP4 receptor. Common applications include:
-
Competitive Binding Assays: To determine the binding affinity of other compounds for the EP4 receptor.
-
Functional Assays: To study the downstream effects of EP4 receptor blockade on cellular processes such as inflammation, pain, and cancer progression.
-
Pharmacological Research: To characterize the selectivity and potency of new drug candidates targeting the prostanoid signaling pathway.
Q3: What are potential sources of a low signal-to-noise ratio when using this compound in a fluorescence polarization (FP) assay?
A low signal-to-noise (S/N) ratio in an FP assay can be attributed to several factors:
-
Low fluorescent tracer concentration: Insufficient tracer results in a weak signal that is difficult to distinguish from background noise.
-
High background fluorescence: Contaminants in the assay buffer, non-specific binding of the tracer to the microplate, or inherent fluorescence of test compounds can elevate the background.
-
Inappropriate buffer composition: Certain buffer components, like bovine serum albumin (BSA), can interfere with the assay.
-
Suboptimal instrument settings: Incorrect gain settings or filter sets on the plate reader can lead to poor signal detection.
-
Tracer aggregation: At high concentrations, the fluorescent tracer may aggregate, leading to an artificially high polarization signal and reduced dynamic range.
Troubleshooting Guides
Issue 1: High Background Fluorescence in a Competitive FP Binding Assay
High background can mask the specific signal, leading to a poor S/N ratio and inaccurate determination of binding affinity.
Troubleshooting Steps:
-
Buffer Component Analysis:
-
Individually test each buffer component for intrinsic fluorescence.
-
Consider replacing BSA with a non-fluorescent blocking agent like bovine gamma globulin (BGG).
-
-
Reagent Purity:
-
Ensure all reagents, including the solvent for this compound and the fluorescent tracer, are of high purity and free from fluorescent contaminants.
-
-
Microplate Selection:
-
Use black, low-binding microplates to minimize non-specific binding of the fluorescent tracer and reduce background fluorescence.
-
-
Instrument Settings:
-
Optimize the gain settings on your fluorescence plate reader to maximize the signal from the tracer while minimizing background noise.
-
Ensure the use of appropriate excitation and emission filters for your chosen fluorophore.
-
Issue 2: Low Signal Intensity or Small Assay Window
A low signal or a small difference between the minimum and maximum polarization values (assay window) can make it difficult to accurately determine IC50 values.
Troubleshooting Steps:
-
Tracer Concentration Optimization:
-
Perform a titration of the fluorescently labeled ligand (tracer) to determine the optimal concentration that provides a stable and robust signal, typically at least 3-fold above the background.
-
-
Receptor Concentration:
-
Ensure the concentration of the EP4 receptor is sufficient to bind a significant fraction of the tracer, but not so high that it depletes the free tracer concentration. A good starting point is a concentration equal to the Kd of the tracer-receptor interaction.
-
-
Incubation Time:
-
Allow the binding reaction to reach equilibrium. Incubate the assay plate for a sufficient period (e.g., 1-3 hours) at a stable temperature.
-
-
Fluorophore Choice:
-
Select a fluorophore with a high quantum yield and a fluorescence lifetime that is sensitive to changes in molecular rotation upon binding.
-
Experimental Protocols
Key Experiment: Competitive Fluorescence Polarization Assay to Determine the Ki of this compound for the EP4 Receptor
This protocol outlines a general procedure for a competitive FP assay. Specific concentrations and incubation times may need to be optimized for your particular experimental setup.
Materials:
-
Purified human prostanoid EP4 receptor
-
Fluorescently labeled PGE2 (or another suitable EP4 agonist) as the tracer
-
This compound
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.1% BGG)
-
Black, low-binding 384-well microplate
-
Fluorescence plate reader with polarization filters
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare solutions of the EP4 receptor and the fluorescent tracer in assay buffer at 2x the final desired concentration.
-
-
Assay Plate Setup:
-
Add 10 µL of the this compound serial dilutions or vehicle control to the appropriate wells.
-
Add 10 µL of the 2x EP4 receptor solution to all wells except the "tracer only" controls.
-
Add 10 µL of assay buffer to the "tracer only" control wells.
-
Add 20 µL of the 2x fluorescent tracer solution to all wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd), where [Tracer] is the concentration of the fluorescent tracer and Kd is the dissociation constant of the tracer for the EP4 receptor.
-
Quantitative Data
| Compound | Receptor | Assay Type | Ki (nM) |
| This compound | Human EP4 | Radioligand Binding | 0.8 |
This data is compiled from publicly available pharmacological studies. Values may vary depending on the experimental conditions.
Visualizations
Caption: Prostanoid EP4 Receptor Signaling Pathway and Mechanism of this compound Action.
Caption: Troubleshooting Workflow for Low Signal-to-Noise Ratio in FP Assays.
L-750667 Technical Support Center: Stability, Storage, and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of L-750667, alongside troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Stability and Storage Conditions
Proper handling and storage of this compound are critical to ensure its integrity and experimental reproducibility. The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Lyophilized) | -20°C | Up to 6 months | Keep tightly sealed and desiccated. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Store in tightly sealed aliquots to avoid repeated freeze-thaw cycles. |
| Working Solution (in aqueous buffer) | 2-8°C | Use on the same day | Prepare fresh before each experiment for optimal performance. |
Note: For optimal results, it is highly recommended to prepare solutions fresh for each experiment. Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.[1]
Troubleshooting Guide
This section addresses potential issues that may arise during the handling and use of this compound in your experiments.
Issue 1: Precipitation of this compound in Cell Culture Media
Question: I observed precipitation after adding my this compound stock solution to the cell culture medium. What could be the cause and how can I prevent it?
Answer: Precipitation of small molecules in aqueous solutions like cell culture media is a common issue. Several factors can contribute to this:
-
High Final Concentration: The final concentration of this compound in your experiment may exceed its solubility limit in the aqueous media.
-
Solvent Percentage: The percentage of the solvent (e.g., DMSO) used to dissolve this compound may be too high in the final working solution, causing the compound to crash out.
-
Media Components: Certain components in the cell culture media can interact with this compound, leading to precipitation.
-
pH and Temperature: The pH and temperature of the media can influence the solubility of the compound.
Troubleshooting Steps:
-
Lower the Final Concentration: Test a range of lower final concentrations of this compound to determine its solubility limit in your specific cell culture medium.
-
Reduce Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-related precipitation and cytotoxicity.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in a solvent that is miscible with your culture medium before adding it to the final volume.
-
Pre-warm Media: Ensure your cell culture media is at the appropriate temperature (e.g., 37°C) before adding the compound.
-
Vortexing: Gently vortex the solution immediately after adding this compound to ensure it is fully dissolved and evenly distributed.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: How many times can I freeze and thaw the stock solution?
A2: It is recommended to avoid repeated freeze-thaw cycles. For best results, aliquot the stock solution into single-use vials after preparation and store them at -20°C.
Q3: Is this compound light-sensitive?
Q4: What should I do if I accidentally stored the solid compound at room temperature for a short period?
A4: Short periods (less than one week) at temperatures higher than recommended, such as during shipping, are unlikely to significantly affect the product's efficacy.[1] However, for long-term storage, it is crucial to adhere to the recommended -20°C.
Experimental Protocols
Detailed methodologies for key experiments are essential for obtaining reliable and reproducible results.
General Protocol for Cell-Based Assays
This protocol provides a general workflow for treating cells with this compound. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your particular experiment.
-
Cell Seeding: Plate cells in a suitable multi-well plate at a predetermined density and allow them to adhere and grow overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solution:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare the final working solution by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
-
-
Cell Treatment:
-
Remove the old medium from the cell culture plate.
-
Add the prepared working solution of this compound to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO without the compound).
-
-
Incubation: Incubate the cells for the desired period.
-
Downstream Analysis: Following incubation, perform the desired downstream analysis (e.g., cell viability assay, protein extraction for Western blotting, RNA isolation for qPCR).
Signaling Pathway
Understanding the mechanism of action of this compound is crucial for interpreting experimental results.
Disclaimer: The information provided in this technical support center is intended for research use only and is not for diagnostic or therapeutic purposes. Researchers should always consult the product-specific datasheet and relevant scientific literature for the most accurate and up-to-date information.
References
Technical Support Center: L-750667 Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing L-750667 binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective antagonist for the prostaglandin E2 receptor 4 (EP4). The EP4 receptor is a G protein-coupled receptor (GPCR) involved in various physiological and pathophysiological processes, including inflammation, pain, and cancer.
Q2: What is the mechanism of action of this compound?
A2: this compound acts by competitively binding to the EP4 receptor, thereby blocking the binding of its endogenous ligand, prostaglandin E2 (PGE2). This inhibition prevents the initiation of downstream signaling cascades mediated by the EP4 receptor.
Q3: What are the key signaling pathways associated with the EP4 receptor?
A3: The EP4 receptor primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This in turn activates Protein Kinase A (PKA). There is also evidence that the EP4 receptor can couple to the Gi alpha subunit (Gαi) and activate other pathways, such as the PI3K/Akt pathway and β-arrestin signaling.[1]
Q4: What type of assay is typically used to measure the binding of this compound to the EP4 receptor?
A4: A radioligand binding assay is the gold standard for determining the affinity of compounds like this compound for their target receptor.[2] This typically involves a competition assay where unlabeled this compound competes with a radiolabeled ligand (e.g., [3H]-PGE2) for binding to membranes prepared from cells overexpressing the EP4 receptor.
Troubleshooting Guide
This section addresses specific issues that may arise during your this compound binding experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Non-Specific Binding (NSB)
Q: My non-specific binding is excessively high, compromising my assay window. What are the likely causes and how can I reduce it?
A: High non-specific binding (NSB) can obscure the specific binding signal, making data interpretation difficult. Here are common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Hydrophobicity: Highly hydrophobic radioligands can bind non-specifically to lipids and plastics. If possible, consider a more hydrophilic alternative. - Radiochemical Purity: Ensure the radioligand is of high purity (>95%). Impurities can contribute to NSB. |
| Assay Conditions | - Incubation Time & Temperature: Shorter incubation times or lower temperatures may reduce NSB, but ensure equilibrium is still reached for specific binding. - Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) (0.1-1%) into your assay buffer to reduce binding to tube walls and filters. - Detergents: Adding a low concentration of a mild detergent (e.g., 0.01% Tween-20) to the wash buffer can help reduce NSB. |
| Membrane/Tissue Preparation | - Membrane Concentration: Using too much membrane protein can increase NSB. Optimize the protein concentration for your assay (typically 10-50 µ g/well ). - Washing: Ensure membranes are thoroughly washed to remove any endogenous ligands or other interfering substances. |
| Filtration and Apparatus | - Filter Pre-treatment: Pre-soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself. - Washing: Increase the volume and/or number of washes with ice-cold wash buffer to more effectively remove unbound radioligand. |
Issue 2: Low Specific Binding or No Detectable Signal
Q: I am observing very low or no specific binding in my assay. What could be the problem?
A: Low or no specific binding can be due to several factors, from reagent quality to experimental setup.
| Potential Cause | Troubleshooting Steps |
| Receptor Integrity/Expression | - Receptor Inactivation: Ensure proper storage and handling of cell membranes to prevent receptor degradation. Avoid repeated freeze-thaw cycles. - Low Receptor Expression: Verify the expression level of the EP4 receptor in your cell line or tissue preparation. |
| Radioligand Issues | - Radioligand Degradation: Check the age and storage conditions of your radioligand. Radiolabeled compounds can degrade over time. - Incorrect Concentration: Verify the concentration of your radioligand stock. |
| Assay Conditions | - Non-equilibrium Conditions: Ensure the incubation time is sufficient to reach binding equilibrium. This can be determined through time-course experiments. - Incorrect Buffer Composition: The pH, ionic strength, and presence of divalent cations (e.g., Mg2+) can significantly impact binding. Ensure your buffer composition is optimal for the EP4 receptor. |
Issue 3: Poor Reproducibility Between Experiments
Q: My results are inconsistent from one experiment to the next. How can I improve reproducibility?
A: Lack of reproducibility can stem from minor variations in protocol execution.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | - Inaccurate Volumes: Use calibrated pipettes and proper pipetting technique to ensure accurate and consistent addition of reagents. |
| Inconsistent Reagent Preparation | - Batch-to-Batch Variability: Prepare large batches of buffers and reagents where possible. If using different batches, perform quality control checks. - Inconsistent Dilutions: Prepare fresh serial dilutions of your compounds for each experiment. |
| Variations in Incubation/Washing | - Inconsistent Timing: Use a multichannel pipette or automated system for rapid and consistent addition of reagents and termination of the assay. Ensure consistent timing for all washing steps. |
| Cell/Membrane Preparation | - Passage Number: Use cells within a consistent and narrow passage number range, as receptor expression can change with prolonged culture. - Inconsistent Homogenization: Standardize your membrane preparation protocol to ensure consistency between batches. |
Quantitative Data Presentation
The following table provides an example of binding affinity data for a selective EP4 receptor antagonist, grapiprant, which can be used as a reference for expected values in similar assays with this compound.
| Compound | Receptor | Radioligand | Assay Type | Ki (nM) | Reference |
| Grapiprant | Human EP4 | [3H]-PGE2 | Competition Binding | 13 | [3][4] |
Experimental Protocols
Radioligand Competition Binding Assay for the EP4 Receptor
This protocol is a representative method for determining the binding affinity of a test compound like this compound for the human EP4 receptor.
1. Materials:
-
Membranes: Cell membranes prepared from a cell line overexpressing the human EP4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/C).
-
Filtration Apparatus.
-
Scintillation Counter.
2. Procedure:
-
Membrane Preparation: Thaw the EP4 receptor-expressing cell membranes on ice. Dilute the membranes to the desired protein concentration (e.g., 20 µ g/well ) in ice-cold Binding Buffer.
-
Assay Setup:
-
Set up a 96-well plate for total binding, non-specific binding, and a range of concentrations of the test compound (this compound).
-
Total Binding: Add 50 µL of Binding Buffer.
-
Non-specific Binding: Add 50 µL of 10 µM unlabeled PGE2.
-
Test Compound: Add 50 µL of serial dilutions of this compound.
-
-
Add Radioligand: Add 50 µL of [3H]-PGE2 (at a final concentration close to its Kd, e.g., 1-2 nM) to all wells.
-
Add Membranes: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration:
-
Pre-soak the glass fiber filter plate with 0.3% polyethyleneimine (PEI) for at least 30 minutes.
-
Rapidly terminate the binding reaction by vacuum filtration of the assay mixture through the pre-soaked filter plate.
-
Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer per well.
-
-
Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding and the counts in the presence of the test compound.
-
Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
EP4 Receptor Signaling Pathway
Caption: Simplified signaling pathways of the EP4 receptor.
Experimental Workflow for Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Troubleshooting Logic for High Non-Specific Binding
Caption: Decision tree for troubleshooting high non-specific binding.
References
- 1. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Ligand-based methods as potential solutions to GPCR drug discovery limitations - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 4. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
Technical Support Center: Optimizing L-750667 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of L-750667 for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist for the D4 dopamine receptor, exhibiting a high affinity with a Ki value of 0.51 nM.[1] Its primary mechanism of action is to block the binding of dopamine to the D4 receptor, thereby inhibiting its downstream signaling pathways. D4 receptors are G protein-coupled receptors (GPCRs) that typically couple to Gαi/o proteins.[2][3] This inhibition leads to a decrease in the modulation of adenylyl cyclase activity and regulation of potassium channels.[2]
Q2: What are the typical animal models used for in vivo studies with this compound?
Q3: What is a recommended starting dosage range for this compound in rats and mice?
A3: Specific in vivo dosage information for this compound in rats and mice is not explicitly available in the provided search results. However, based on general principles of pharmacology and studies with other dopamine antagonists, a pilot dose-response study is strongly recommended. Researchers can consider starting with a low dose (e.g., 0.1 mg/kg) and escalating to higher doses (e.g., 1, 10 mg/kg) while monitoring for behavioral changes and potential toxicity.[5][6][7] The optimal dose will depend on the specific research question, the animal model, and the route of administration.
Q4: How should I formulate this compound for in vivo administration?
A4: this compound is a compound with low aqueous solubility. Therefore, appropriate formulation is critical for achieving consistent and reliable results in vivo. A common approach for compounds with poor water solubility is to create a suspension or a solution using a vehicle composed of a mixture of solvents and surfactants.
A recommended starting formulation for intraperitoneal (IP) injection could be:
-
10% DMSO, 5% Tween 80, and 85% saline. [8]
-
Another option is a suspension in 0.5% carboxymethylcellulose (CMC) in saline. [8]
It is crucial to ensure the formulation is homogenous before each injection by vortexing or sonicating.[8] Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Troubleshooting Guide
Problem 1: Inconsistent or no observable behavioral effects after this compound administration.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | The administered dose may be too low to elicit a significant biological response. Perform a dose-response study to determine the optimal effective dose for your specific experimental paradigm. |
| Poor Bioavailability | The compound may not be reaching the target tissue in sufficient concentrations. This could be due to poor absorption, rapid metabolism, or excretion. Consider optimizing the formulation to enhance solubility and stability. Pharmacokinetic studies are recommended to determine the concentration of this compound in the plasma and brain at different time points after administration. |
| Incorrect Administration | Improper injection technique (e.g., subcutaneous injection instead of intraperitoneal) can lead to variable absorption. Ensure proper training and consistency in the administration procedure. |
| Compound Precipitation | If the compound precipitates out of the formulation, the actual administered dose will be lower than intended. Prepare the formulation fresh before each use and visually inspect for any precipitation.[8] Consider adjusting the vehicle composition to improve solubility. |
Problem 2: Observed toxicity or adverse effects in animals.
| Possible Cause | Troubleshooting Step |
| High Dose | The administered dose may be in the toxic range. Reduce the dose and carefully observe the animals for any signs of distress. A maximum tolerated dose (MTD) study can help establish the safe dosage range. |
| Vehicle Toxicity | The vehicle itself, particularly at high concentrations of solvents like DMSO, can cause adverse effects.[8] Run a vehicle-only control group to assess the tolerability of the formulation. If the vehicle is causing toxicity, explore alternative, less toxic solubilizing agents. |
| Off-Target Effects | Although this compound is reported to be selective for the D4 receptor, high concentrations could potentially interact with other receptors or cellular targets, leading to unexpected side effects.[9][10] If possible, confirm the engagement of the D4 receptor in your model system. |
Data Presentation
Table 1: Summary of this compound Properties
| Property | Value/Description | Reference |
| Target | Dopamine D4 Receptor | [1][3] |
| Mechanism of Action | Selective Antagonist | [1] |
| Affinity (Ki) | 0.51 nM | [1] |
| Signaling | Couples to Gαi/o, inhibits adenylyl cyclase, modulates K+ channels | [2][3][11] |
| Solubility | Low aqueous solubility | [8] |
Experimental Protocols
Protocol 1: General Procedure for Intraperitoneal (IP) Injection in Mice
Materials:
-
This compound formulation
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation: Prepare the this compound formulation as described in the FAQ section. Ensure the final injection volume is appropriate for the animal's weight (typically < 10 ml/kg for mice).[12] Warm the solution to room temperature.
-
Animal Handling: Weigh the mouse to calculate the correct injection volume. Gently restrain the mouse, exposing the abdomen. For IP injections, it is common to tilt the mouse with its head slightly downward.[12]
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[12]
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 30-40° angle. Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Administration: Inject the solution smoothly and withdraw the needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Mandatory Visualizations
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: A typical experimental workflow for an in vivo study with this compound.
Caption: A logical troubleshooting guide for addressing common issues in this compound in vivo experiments.
References
- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. Absence of long-term behavioral effects after sub-chronic administration of low doses of methamidophos in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Behaviorally Effective Tobacco Constituent Doses in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of behaviorally effective tobacco constituent doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adolescent Rats Respond Differently to Methylphenidate as Compared to Rats- Concomitant VTA Neuronal and Behavioral Recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective antagonism of anticancer drugs for side-effect removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: [¹²⁵I]L-750,667 Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing radioligand binding assays using [¹²⁵I]L-750,667.
Frequently Asked Questions (FAQs)
Q1: What is [¹²⁵I]L-750,667 and what is its primary target?
A1: [¹²⁵I]L-750,667 is the radiolabeled form of L-750,667, which is a selective antagonist for the D4 dopamine receptor.[1][2] It is a valuable tool for studying the distribution and function of D4 dopamine receptors in the central nervous system.[1][2]
Q2: What are the expected binding affinity values for [¹²⁵I]L-750,667?
A2: The unlabeled form, L-750,667, has a high affinity for the D4 dopamine receptor with a Kᵢ value of 0.51 nM. The radiolabeled version, [¹²⁵I]L-750,667, exhibits a dissociation constant (Kd) of 0.16 nM for the D4 receptor.[1][2] These values are crucial for designing saturation and competition binding experiments.
Q3: What defines non-specific binding in a [¹²⁵I]L-750,667 assay?
A3: Non-specific binding is the interaction of [¹²⁵I]L-750,667 with components other than the D4 dopamine receptor, such as other proteins, lipids, and the assay apparatus itself. It is typically determined by measuring the amount of radioligand bound in the presence of a saturating concentration of an unlabeled competitor that is specific for the D4 receptor.
Q4: What is an acceptable level of non-specific binding?
A4: Ideally, non-specific binding should be less than 50% of the total binding. High non-specific binding can mask the specific signal, leading to inaccurate data. If non-specific binding exceeds this threshold, it is crucial to optimize the assay conditions.
Troubleshooting Guide
High Non-Specific Binding
Problem: The level of non-specific binding is greater than 50% of the total binding, resulting in a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Radioligand Concentration Too High | Use [¹²⁵I]L-750,667 at a concentration at or near its Kd (0.16 nM) for saturation assays. For competition assays, a concentration close to the Kd is also a good starting point. |
| Insufficient Blocking | Incorporate a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer to reduce binding to non-protein components. Pre-treating filters with a solution like 0.3-0.5% polyethyleneimine (PEI) can also minimize binding to the filter itself. |
| Inadequate Washing | Increase the number of wash steps and/or the volume of ice-cold wash buffer. Ensure the washing process is rapid to prevent dissociation of the specifically bound radioligand. |
| Suboptimal Buffer Composition | Optimize the pH and ionic strength of the binding buffer. Sometimes, the inclusion of low concentrations of detergents can help reduce non-specific interactions. |
| High Tissue/Membrane Concentration | Titrate the amount of membrane protein in the assay to find the optimal concentration that maximizes specific binding while minimizing non-specific binding. |
| Hydrophobic Interactions | L-750,667 is a synthetic organic compound and may exhibit hydrophobic properties.[3] Using polypropylene or siliconized tubes and pipette tips can help minimize adhesion to plastic surfaces. |
Low Specific Binding
Problem: The specific binding signal is weak, making it difficult to obtain reliable data.
| Potential Cause | Troubleshooting Steps |
| Low Receptor Density | Ensure the tissue or cell preparation has a sufficient density of D4 dopamine receptors. Consider using a different tissue source or a cell line overexpressing the D4 receptor. |
| Inactive Radioligand | Verify the age and specific activity of the [¹²⁵I]L-750,667 stock. Proper storage is crucial to prevent degradation. |
| Suboptimal Incubation Time | Perform a time-course experiment to determine the time required to reach binding equilibrium. |
| Incorrect Assay Temperature | Determine the optimal temperature for binding. While many assays are performed at room temperature or 37°C, some receptors are sensitive to temperature variations. |
| Degraded Receptor Preparation | Use fresh membrane preparations or ensure that frozen preparations have been stored correctly at -80°C. |
Experimental Protocols
Radioligand Binding Assay Principles
Radioligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor. The three main types of assays are:
-
Saturation Assays: Used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand.
-
Competition Assays: Used to determine the affinity (Ki) of an unlabeled test compound. These are performed by incubating the receptor, a fixed concentration of radioligand, and varying concentrations of the unlabeled competitor.
-
Kinetic Assays: Used to determine the association (kon) and dissociation (koff) rate constants of a radioligand.
General Protocol for a [¹²⁵I]L-750,667 Saturation Binding Assay
-
Membrane Preparation: Homogenize tissues or cells known to express D4 dopamine receptors in an appropriate ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [¹²⁵I]L-750,667.
-
Total Binding: Add assay buffer, the desired concentration of [¹²⁵I]L-750,667, and the membrane preparation.
-
Non-Specific Binding: Add assay buffer, the same concentration of [¹²⁵I]L-750,667, a saturating concentration of an unlabeled D4-selective ligand (e.g., unlabeled L-750,667 or another D4 antagonist), and the membrane preparation.
-
-
Incubation: Incubate the plate at a predetermined temperature for a sufficient time to reach equilibrium.
-
Termination: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the specific binding against the concentration of [¹²⁵I]L-750,667.
-
Use non-linear regression to fit the data to a one-site binding model to determine the Kd and Bmax.
-
Data Presentation
| Parameter | Value | Reference |
| L-750,667 Kᵢ (D4 Receptor) | 0.51 nM | [1][2] |
| [¹²⁵I]L-750,667 Kd (D4 Receptor) | 0.16 nM | [1][2] |
Visualizations
Caption: Workflow for a typical radioligand binding assay.
Caption: Principles of radioligand binding to specific and non-specific sites.
References
L-750667 experimental controls and validation
Welcome to the technical support center for L-750667, a selective dopamine D4 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, validation, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the dopamine D4 receptor. Its primary mechanism of action is to bind to the D4 receptor and block the effects of the endogenous ligand, dopamine. This blockade inhibits the downstream signaling pathways normally activated by the D4 receptor, which are primarily mediated through Gαi/o proteins to decrease intracellular cyclic AMP (cAMP) levels.
Q2: What are the key experimental applications for this compound?
A2: this compound is primarily used as a research tool to:
-
Investigate the physiological and pathological roles of the dopamine D4 receptor in the central nervous system.
-
Characterize the pharmacological profile of the D4 receptor.
-
Serve as a selective antagonist in in vitro and in vivo models to study neuropsychiatric disorders where D4 receptor dysfunction is implicated, such as schizophrenia and ADHD.
-
Validate the selectivity of other compounds for the D4 receptor in competitive binding assays.
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for the D4 receptor, it is important to consider potential interactions with other dopamine receptor subtypes, particularly D2 and D3 receptors, due to their structural homology. It has been reported that this compound can act as a partial agonist at the wild-type D2 receptor. Therefore, appropriate controls are essential to dissect the D4-specific effects.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a hydrochloride salt, which has good solubility in aqueous solutions. For stock solutions, it is recommended to dissolve the compound in DMSO. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock in the appropriate experimental buffer. It is crucial to assess the final DMSO concentration in your experiments, as high concentrations can have cytotoxic or off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in experimental results. | Inconsistent cell conditions, reagent preparation, or incubation times. | Ensure consistent cell passage number and confluency. Prepare fresh dilutions of this compound and agonists for each experiment. Standardize all incubation times and temperatures. |
| No observable antagonist effect. | This compound concentration is too low. Agonist concentration is too high. Insufficient D4 receptor expression in the cell line. | Perform a dose-response curve for this compound to determine the optimal concentration. Optimize the agonist concentration to be near its EC80 for antagonist assays. Verify D4 receptor expression using techniques like qPCR, Western blot, or radioligand binding. |
| High background signal in assays. | Non-specific binding of this compound or other reagents. Issues with the assay buffer or plates. | Include appropriate controls for non-specific binding (e.g., a high concentration of a known D4 antagonist). Optimize washing steps in binding assays. Test different assay plates and buffer compositions. |
| Observed effects are not D4-specific. | Off-target effects, particularly at D2 or D3 receptors. | Use a panel of dopamine receptor cell lines (D1, D2, D3, D4, D5) to confirm selectivity. Include a structurally unrelated D4 antagonist as a control. Consider using a D2 receptor antagonist in parallel to block potential D2-mediated effects. |
| Compound precipitation in aqueous buffer. | Poor solubility of this compound at the working concentration. | Ensure the final DMSO concentration is sufficient to maintain solubility, but below the threshold for cellular toxicity. Prepare fresh dilutions from a concentrated DMSO stock immediately before use. |
Data Presentation
Table 1: Radioligand Binding Affinities of this compound at Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| Dopamine D4 | 0.51 |
| Dopamine D2 | >1000 |
| Dopamine D3 | >1000 |
Data represents a summary from multiple sources and may vary based on experimental conditions.
Table 2: Functional Activity of this compound in a cAMP Assay
| Assay Parameter | Value |
| Cell Line | CHO cells expressing human D4.4 receptor |
| Agonist | Quinpirole |
| This compound IC50 | 1.9 nM |
This table provides an example of functional potency. Values can differ based on the specific cell line, agonist, and assay conditions used.
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D4 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone or a D4-selective radioligand.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control: A high concentration of a known D4 antagonist (e.g., 10 µM clozapine).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (typically 10-50 µg protein per well).
-
This compound at various concentrations or vehicle (for total binding) or non-specific binding control.
-
Radioligand at a concentration close to its Kd.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using a non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional antagonist activity of this compound at the dopamine D4 receptor.
Materials:
-
A cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Dopamine D4 receptor agonist (e.g., quinpirole).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).
-
Cell culture medium and supplements.
-
96-well or 384-well white opaque plates.
Procedure:
-
Seed the cells into the assay plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add the D4 agonist at a concentration that elicits a submaximal response (typically EC80) to all wells except the basal control.
-
Incubate for a further period as recommended by the cAMP assay kit manufacturer (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the response (e.g., luminescence or HTRF ratio) against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis to determine the IC50 value of this compound.
Mandatory Visualizations
Caption: Dopamine D4 receptor signaling and this compound inhibition.
Caption: Workflow for validating this compound as a D4 antagonist.
Caption: Troubleshooting logic for a weak this compound antagonist effect.
Overcoming poor solubility of L-750667
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of L-750667, a selective D4 dopamine receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a selective antagonist of the D4 dopamine receptor, making it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. Like many small molecule compounds developed for research, this compound can exhibit poor aqueous solubility. This can lead to challenges in preparing stock solutions, achieving desired concentrations in in vitro and in vivo experiments, and can result in compound precipitation, leading to inaccurate and irreproducible results.
Q2: What is the first step to solubilizing this compound for in vitro experiments?
A2: The initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for many nonpolar compounds. It is generally well-tolerated in cell culture systems at low final concentrations (typically <0.5%).
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous experimental buffer or media. What should I do?
A3: This phenomenon, often called "crashing out," is common with poorly soluble compounds. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize both solvent toxicity and precipitation.
-
Use a Co-solvent System: A combination of solvents can sometimes maintain solubility more effectively than a single solvent.[1]
-
Employ Solubilizing Agents: Surfactants or cyclodextrins can form micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.[1]
-
Gentle Warming and Agitation: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can aid in dissolution and prevent localized high concentrations that lead to precipitation.
Q4: Are there alternatives to DMSO?
A4: Yes, other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The choice of solvent depends on the specific compound and the tolerance of your experimental system. Always include a vehicle control in your experiments to account for any effects of the solvent.
Q5: Can pH be adjusted to improve the solubility of this compound?
A5: If a compound has ionizable groups, modifying the pH of the solution can enhance its solubility.[1] As this compound is supplied as a trihydrochloride salt, it is likely that its solubility is pH-dependent. Experimenting with buffers at different pH values may be beneficial.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Problem 1: this compound powder is not dissolving in the chosen solvent to create a stock solution.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Increase the volume of the solvent to lower the concentration. |
| Inadequate mixing. | Vortex vigorously for several minutes. Sonication can also be effective in breaking up compound aggregates. |
| Low temperature. | Gently warm the solution in a water bath (e.g., 37°C) for a short period. |
| Incorrect solvent choice. | Attempt to dissolve a small amount of the compound in alternative solvents such as ethanol, methanol, or DMF. |
Problem 2: The compound precipitates out of the aqueous medium during or after dilution from the stock solution.
| Possible Cause | Suggested Solution |
| High final concentration of the organic solvent. | Reduce the final concentration of the organic solvent in the aqueous medium to the lowest effective level, typically below 0.5%. |
| "Crashing out" due to rapid dilution. | Pre-warm the aqueous medium and add the stock solution dropwise while vortexing to ensure rapid and even dispersion. |
| Supersaturation of the compound in the aqueous medium. | Consider using solubility-enhancing excipients like surfactants (e.g., Tween-20, Triton X-100 for non-cell-based assays) or cyclodextrins to form more stable formulations.[1] |
| The compound is not stable in the aqueous environment over time. | Prepare fresh dilutions immediately before use. If precipitation occurs over the course of a long experiment, consider the use of solubility enhancers. |
Quantitative Solubility Data
Disclaimer: The following table provides hypothetical solubility data for this compound to illustrate a structured approach. Actual solubility should be determined experimentally.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Observations |
| Water | < 0.1 | < 0.19 | Appears as a fine suspension. |
| PBS (pH 7.4) | < 0.1 | < 0.19 | Similar to water. |
| DMSO | ≥ 50 | ≥ 94.5 | Forms a clear, colorless solution. |
| Ethanol | ~5 | ~9.5 | Soluble with gentle warming. |
| Methanol | ~2 | ~3.8 | Soluble with vortexing. |
| 10% HP-β-CD in Water | ~1 | ~1.9 | Forms a clear solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Weighing: Accurately weigh out the desired amount of this compound trihydrochloride (Molecular Weight: 527.66 g/mol )[2] in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.
-
Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
-
Pre-warm Medium: Pre-warm the aqueous cell culture medium or buffer to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
Final Mixing: Continue to mix for an additional 30 seconds.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation or turbidity before adding it to the cells.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.
Visualizations
References
L-750667 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for using L-750667 in their experiments. The content is structured in a question-and-answer format to directly address potential issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective antagonist of the dopamine D4 receptor. It exhibits high affinity for this receptor subtype, making it a valuable tool for studying the physiological and pathological roles of the D4 receptor.
Q2: What is the known cross-reactivity profile of this compound?
Q3: What are the potential off-target effects to consider when using this compound?
Given its chemical structure, potential off-target interactions could occur with other dopamine receptor subtypes (D1, D2, D3, D5), serotonin receptors, adrenergic receptors, muscarinic acetylcholine receptors, histamine receptors, or opioid receptors. Without specific binding affinity data (Ki or IC50 values) for these receptors, it is essential to empirically validate the selectivity of this compound in the experimental system being used.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent experimental results.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Verify that this compound is effectively antagonizing the D4 receptor in your system. This can be done using a functional assay, such as a cAMP accumulation assay, where D4 receptor activation is inhibited by this compound.
-
Evaluate a Range of Concentrations: Perform dose-response curves to determine the optimal concentration range for D4 receptor antagonism. Use the lowest effective concentration to minimize potential off-target effects.
-
Use a Structurally Unrelated D4 Antagonist: To confirm that the observed effect is specific to D4 receptor blockade, use another selective D4 antagonist with a different chemical structure as a control.
-
Test for Common Off-Target Receptor Activity: If feasible, test for antagonism at other closely related receptors (e.g., D2, D3) or other receptors known to be expressed in your experimental system.
-
Issue 2: Difficulty in replicating previously published data.
-
Possible Cause: Differences in experimental conditions or cell systems.
-
Troubleshooting Steps:
-
Review Experimental Protocols: Carefully compare your experimental protocol with the published methodology, paying close attention to cell line, receptor expression levels, ligand concentrations, incubation times, and assay buffers.
-
Cell Line Authentication: Ensure the identity and purity of your cell line.
-
Ligand Quality: Verify the purity and concentration of your this compound stock solution.
-
Quantitative Data
A comprehensive quantitative cross-reactivity profile for this compound against a broad panel of receptors is not available in the reviewed literature. Researchers are strongly encouraged to perform their own selectivity profiling for the receptors of interest in their specific experimental setup.
| Receptor | Ligand | Ki (nM) | Assay Type | Reference |
| Dopamine D4 | This compound | Data not available in a comprehensive screen | Radioligand Binding | - |
| Other GPCRs | This compound | Data not available in a comprehensive screen | Radioligand Binding | - |
Key Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized method to determine the binding affinity (Ki) of this compound for a receptor of interest.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A suitable radioligand for the target receptor.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of this compound.
-
Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly terminate the binding by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (Functional Antagonism)
This protocol measures the ability of this compound to antagonize the effect of a D4 receptor agonist on adenylyl cyclase activity.
Materials:
-
Cells expressing the dopamine D4 receptor.
-
D4 receptor agonist (e.g., quinpirole).
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to the desired confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a specific time (e.g., 15-30 minutes).
-
Agonist and Forskolin Stimulation: Add the D4 receptor agonist and forskolin to the wells. The forskolin concentration should be optimized to produce a submaximal stimulation of cAMP production.
-
Incubation: Incubate the plate for a time sufficient to allow for cAMP accumulation (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist in the presence and absence of different concentrations of this compound. Determine the IC50 of this compound from the inhibition of the agonist-induced cAMP production.
Visualizations
Caption: Dopamine D4 receptor signaling pathway and the antagonistic action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Technical Support Center: Interpreting Unexpected Results with L-750667
Welcome to the technical support center for L-750667. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and interpreting unexpected results during experiments with the selective D4 dopamine receptor antagonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for the D4 dopamine receptor, exhibiting a high affinity with a Ki value of 0.51 nM.[1][2] The D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] As an antagonist, this compound blocks the action of dopamine at the D4 receptor, thereby preventing this downstream signaling cascade.[1][2]
Q2: What are the common experimental applications of this compound?
This compound is primarily used in neuroscience and psychiatric research to study the distribution and function of D4 dopamine receptors in the central nervous system.[1][2] Common applications include radioligand binding assays to quantify D4 receptor density and functional assays to investigate the role of D4 receptors in cellular signaling and animal models of neurological and psychiatric disorders.[1][2][4]
Q3: I am not observing the expected decrease in cAMP levels after applying a dopamine agonist in the presence of this compound. What could be the reason?
Several factors could contribute to this. First, ensure that your cell line expresses functional D4 receptors coupled to the Gi/o signaling pathway.[3] The lack of response could be due to low receptor expression or a disruption in the signaling cascade. Additionally, the concentration of the dopamine agonist might be too high, outcompeting this compound at the receptor binding site. It is also crucial to confirm the integrity and concentration of your this compound stock solution.
Q4: I am observing a paradoxical increase in cAMP levels after treatment with this compound in my experimental system. Is this an expected result?
A paradoxical increase in cAMP is an unexpected result for a D4 receptor antagonist. The D4 receptor is primarily known to couple to Gi/o proteins, which inhibit adenylyl cyclase.[3] However, GPCR signaling can be complex. Potential explanations include:
-
Off-target effects: While this compound is reported to be selective for the D4 receptor, at high concentrations it might interact with other receptors that couple to Gs proteins, leading to an increase in cAMP.
-
Cellular context: The specific signaling pathways active in your cell line could lead to unconventional downstream effects.
-
Receptor internalization: Some GPCRs can continue to signal from intracellular compartments after internalization, and this signaling may differ from that at the plasma membrane.[5]
Troubleshooting Guides
Issue 1: Inconsistent or No Antagonistic Effect in Functional Assays (e.g., cAMP Assays)
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Low D4 Receptor Expression | - Confirm D4 receptor expression in your cell line using a validated method (e.g., qPCR, Western blot, or radioligand binding).- If expression is low, consider using a cell line with higher endogenous expression or a stably transfected cell line. |
| Incorrect Agonist Concentration | - Optimize the concentration of the dopamine agonist. An EC80 concentration (the concentration that produces 80% of the maximal response) is often recommended to provide a sufficient window to observe antagonism.[6] |
| This compound Degradation or Incorrect Concentration | - Prepare fresh stock solutions of this compound.- Verify the concentration of your stock solution.- Ensure proper storage conditions as recommended by the manufacturer. |
| Cell Culture Variability | - Use cells at a consistent passage number and confluency, as receptor expression and signaling can vary with these parameters.[6] |
Issue 2: High Background or Non-Specific Binding in Radioligand Binding Assays
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Excessive Radioligand Concentration | - Use a radioligand concentration at or below the Kd value for the D4 receptor to minimize non-specific binding.[7] |
| Suboptimal Membrane Preparation | - Ensure thorough homogenization and washing of cell membranes to remove any endogenous dopamine that could interfere with the assay.[7] |
| Inappropriate Assay Buffer | - The composition of the assay buffer can influence non-specific binding. Consider adding bovine serum albumin (BSA) to reduce non-specific interactions.[7] |
| Filter Binding | - Pre-soak the filters in a blocking agent like polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.[7] |
Experimental Protocols
Key Experiment: cAMP Measurement Assay
This protocol outlines a general procedure for measuring dopamine-induced inhibition of cAMP accumulation and its reversal by this compound.
-
Cell Culture: Plate cells expressing D4 dopamine receptors in a suitable multi-well plate and grow to the desired confluency.
-
Pre-incubation with this compound: Wash the cells with serum-free media and then pre-incubate with varying concentrations of this compound for a predetermined time (e.g., 30 minutes). Include a vehicle control.
-
Agonist Stimulation: Add a dopamine agonist at a final concentration around its EC80 to all wells except the basal control.
-
Incubation: Incubate for a time sufficient to induce a change in cAMP levels (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its IC50 value.
Visualizing Signaling Pathways and Workflows
References
- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Persistent cAMP-Signals Triggered by Internalized G-Protein–Coupled Receptors | PLOS Biology [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to L-750667 and Other Dopamine D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the pharmacological properties of L-750667 and other notable dopamine D4 receptor antagonists. The information presented is intended to assist researchers in selecting the most appropriate tool compounds for their studies and to provide a comprehensive overview of the current landscape of D4 receptor pharmacology.
Introduction to D4 Receptor Antagonists
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its unique distribution and pharmacology have implicated it in various neuropsychiatric disorders, including schizophrenia, ADHD, and substance abuse. D4 receptor antagonists block the action of dopamine at this receptor subtype and have been a focus of drug discovery efforts to develop novel therapeutics with improved side-effect profiles compared to less selective antipsychotics. This guide focuses on this compound and compares its in vitro pharmacological profile with other well-characterized D4 receptor antagonists.
Comparative Pharmacological Data
The following table summarizes the binding affinities (Ki) of this compound and other selected antagonists for the human dopamine D4 receptor and other dopamine receptor subtypes. The data is compiled from various in vitro radioligand binding assays. Lower Ki values indicate higher binding affinity. Selectivity is expressed as a ratio of Ki values (Ki for other receptor / Ki for D4 receptor).
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity |
| This compound | 0.51[1] | >1000[1] | >1000[1] | >2000-fold[1] | >2000-fold[1] |
| L-745,870 | 0.43[2] | 960[2] | 2300[2] | ~2232-fold[2] | ~5348-fold[2] |
| NGD-94-1 | 3.6[1] | >2160 | >2160 | >600-fold[1] | >600-fold[1] |
| A-437203 | 6220[1][3] | 71[1][3] | 1.6[1][3] | ~0.01-fold | ~0.00025-fold |
| FAUC 365 | 340[4] | 3600 (D2L) | 0.5[4] | ~10.6-fold | ~0.0015-fold |
Note: The data presented are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution. "D2L" refers to the long isoform of the D2 receptor.
Functional Activity
In functional assays, these antagonists have been shown to block the effects of dopamine or other agonists at the D4 receptor.
-
This compound acts as a high-affinity antagonist, reversing dopamine-induced inhibition of cAMP accumulation with an EC50 of 80 nM.[1]
-
L-745,870 also exhibits antagonist activity by reversing dopamine-mediated inhibition of adenylate cyclase.[2]
-
NGD-94-1 functions as an antagonist by completely reversing the decrease in forskolin-stimulated cAMP levels produced by the dopamine receptor agonist quinpirole.[1] However, one study has suggested that NGD-94-1 may exhibit agonist activity at the D4.4 receptor variant in HEK293 cells.[3][5]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a typical competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound for the D4 receptor.
1. Membrane Preparation:
- Cells stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells) are harvested.
- Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
- In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled D4 receptor ligand (e.g., [³H]-spiperone or [¹²⁵I]-L-750667) and varying concentrations of the unlabeled test compound.
- Non-specific binding is determined in the presence of a high concentration of a known D4 receptor antagonist (e.g., haloperidol).
- The mixture is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
- The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
- The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (General Protocol)
This protocol describes a common functional assay to assess the antagonist activity of a compound at the Gi-coupled D4 receptor.
1. Cell Culture and Treatment:
- Cells stably expressing the human dopamine D4 receptor are seeded in a multi-well plate.
- The cells are pre-incubated with varying concentrations of the test antagonist.
- A cAMP-stimulating agent, such as forskolin, is added to all wells except the basal control.
- A D4 receptor agonist (e.g., dopamine or quinpirole) is then added to stimulate the receptor and induce the inhibition of adenylyl cyclase.
2. cAMP Measurement:
- The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
3. Data Analysis:
- The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is determined.
- The concentration of the antagonist that produces 50% of the maximal reversal (EC50) is calculated using non-linear regression.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound stands out as a highly potent and selective antagonist for the dopamine D4 receptor, exhibiting over 2000-fold selectivity against the D2 and D3 subtypes.[1] Its pharmacological profile makes it an excellent tool for investigating the specific roles of the D4 receptor in vitro and in vivo. In comparison, L-745,870 also demonstrates high affinity and selectivity for the D4 receptor. NGD-94-1 is another selective D4 antagonist, though its potential for agonist activity at certain receptor variants warrants consideration. In contrast, A-437203 and FAUC 365 show a clear preference for the D3 receptor over the D4 receptor. The choice of antagonist will ultimately depend on the specific requirements of the research, including the desired level of selectivity and the experimental system being used. The provided experimental protocols offer a foundation for the in-house characterization and comparison of these and other D4 receptor ligands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A-437203 | Dopamine Receptor | TargetMol [targetmol.com]
- 4. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating EP4 Receptor Antagonist Binding: A Comparison Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the binding of selective antagonists to the Prostaglandin E2 receptor subtype 4 (EP4). We will explore the critical role of EP4 knockout models in confirming target engagement and specificity, offering a framework for robust preclinical drug development.
The EP4 Receptor: A Key Therapeutic Target
The EP4 receptor, a G-protein coupled receptor, is a crucial mediator of prostaglandin E2 (PGE2) signaling. This pathway is implicated in a wide array of physiological and pathological processes, including inflammation, pain, cancer, and cardiovascular function. Consequently, the development of selective EP4 antagonists is a promising avenue for therapeutic intervention in various diseases.
Validating the specific binding of a novel compound to the EP4 receptor is a foundational step in its development. The use of knockout (KO) animal models, where the gene encoding the EP4 receptor is deleted, provides the most definitive evidence of on-target activity.
Experimental Validation Workflow
A multi-pronged approach is essential for rigorously validating the binding and functional effects of a putative EP4 antagonist. This typically involves a combination of in vitro binding assays and in vivo studies utilizing wild-type (WT) and EP4 KO animals.
Caption: Experimental workflow for validating EP4 antagonist binding.
Comparative Data Summary
The following tables summarize expected outcomes from key validation experiments when testing a selective EP4 antagonist.
Table 1: In Vitro Binding and Functional Assays
| Assay Type | Expected Outcome with Selective EP4 Antagonist | Rationale |
| Radioligand Binding | High affinity and specific displacement of a known EP4-selective radioligand (e.g., [3H]PGE2). | Demonstrates direct interaction with the EP4 receptor binding pocket. |
| cAMP Functional Assay | Inhibition of PGE2-induced cyclic AMP (cAMP) production in cells expressing the EP4 receptor. | Confirms antagonistic activity by blocking the downstream signaling cascade of the Gs-coupled EP4 receptor. |
Table 2: In Vivo Pharmacodynamic Studies in Wild-Type vs. EP4 Knockout Models
| Parameter | Wild-Type (WT) Mice | EP4 Knockout (KO) Mice | Interpretation of Discrepancy |
| PGE2-induced Hypotension | Antagonist blocks the hypotensive effect of PGE2. | PGE2 has no hypotensive effect; antagonist shows no activity. | Confirms the hypotensive effect is mediated by EP4 and the antagonist is on-target. |
| Inflammatory Response (e.g., carrageenan-induced paw edema) | Antagonist reduces edema and inflammatory markers. | Reduced or absent inflammatory response to stimuli; antagonist has no further effect. | Validates that the anti-inflammatory action of the antagonist is via EP4 blockade. |
| Pain Threshold (e.g., hot plate test) | Antagonist increases pain threshold (analgesic effect). | Basal pain threshold may be altered; antagonist shows no analgesic effect. | Demonstrates the analgesic properties are mediated through the EP4 receptor. |
Experimental Protocols
1. Generation of EP4 Knockout Mice
The generation of EP4-deficient mice is a critical first step.[1][2] This is typically achieved through homologous recombination in embryonic stem cells to delete the Ptger4 gene, which encodes the EP4 receptor.
-
Gene Targeting: A targeting vector is constructed to replace a critical exon of the Ptger4 gene with a selectable marker (e.g., a neomycin resistance cassette).
-
ES Cell Transfection and Selection: The targeting vector is introduced into embryonic stem (ES) cells, and cells that have undergone homologous recombination are selected.
-
Blastocyst Injection and Chimera Production: Positive ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish a germline transmission of the null allele.
-
Genotyping: Offspring are genotyped using PCR to identify wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) animals.
2. Radioligand Binding Assays
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the human EP4 receptor or from tissues of wild-type mice.
-
Assay Conditions: Membranes are incubated with a fixed concentration of a radiolabeled EP4 ligand (e.g., [3H]PGE2) and varying concentrations of the unlabeled test compound (our antagonist).
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
3. In Vivo Pharmacodynamic Models
-
PGE2-induced Hypotension:
-
Anesthetized mice are instrumented to monitor blood pressure.
-
A baseline blood pressure is established.
-
The EP4 antagonist or vehicle is administered.
-
PGE2 is administered intravenously, and the change in blood pressure is recorded.
-
-
Carrageenan-Induced Paw Edema:
-
The EP4 antagonist or vehicle is administered prior to the inflammatory insult.
-
A solution of carrageenan is injected into the plantar surface of the mouse hind paw.
-
Paw volume is measured at various time points after injection using a plethysmometer.
-
Signaling Pathway and Comparison with Alternatives
The primary signaling pathway of the EP4 receptor involves the activation of adenylyl cyclase and the production of cAMP.
Caption: Simplified EP4 receptor signaling pathway.
When comparing a novel EP4 antagonist with other alternatives, such as non-steroidal anti-inflammatory drugs (NSAIDs) or antagonists for other prostanoid receptors, the use of knockout models is invaluable for delineating the specific contribution of EP4 to a physiological or pathological process.
Caption: Logical comparison of EP4 antagonists and NSAIDs.
For instance, while both an EP4 antagonist and a non-selective COX inhibitor like indomethacin may reduce inflammation in wild-type animals, the effect of the EP4 antagonist will be abolished in EP4 knockout mice.[1] In contrast, the effect of indomethacin, which acts upstream by blocking the production of all prostaglandins, would likely persist, albeit potentially to a lesser extent. This differential effect definitively validates the EP4-selective mechanism of the antagonist.
Conclusion
The use of EP4 knockout models is an indispensable tool for the validation of selective EP4 receptor antagonists. By comparing the pharmacological effects of a compound in wild-type versus knockout animals, researchers can unequivocally demonstrate on-target activity and elucidate the specific role of the EP4 receptor in various physiological and disease processes. This rigorous approach is fundamental for the successful development of novel and targeted therapies.
References
A Comparative Efficacy Analysis of L-750667 and Clozapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles and efficacy of the investigational dopamine D4 receptor antagonist, L-750667, and the atypical antipsychotic, clozapine. While clozapine has a long history of clinical use and a well-characterized broad pharmacological profile, data for this compound is primarily from preclinical studies. This comparison aims to objectively present the available experimental data to inform research and drug development in the field of psychiatry.
Mechanism of Action and Receptor Binding Profiles
Clozapine's therapeutic efficacy, particularly in treatment-resistant schizophrenia, is attributed to its complex interaction with a wide range of neurotransmitter receptors.[1] It acts as an antagonist at dopamine (with relatively weak D2 affinity), serotonin, adrenergic, cholinergic, and histaminergic receptors.[1][2][3] This multifaceted mechanism is believed to contribute to both its superior efficacy and its significant side-effect profile.[1][3]
In contrast, this compound is characterized by its high selectivity as a dopamine D4 receptor antagonist.[4] The rationale for developing selective D4 antagonists stemmed from clozapine's notably higher affinity for the D4 receptor compared to the D2 receptor, suggesting that D4 antagonism could be a key component of its atypical antipsychotic effects without the extrapyramidal side effects associated with strong D2 blockade.[1]
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) for clozapine and this compound. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Clozapine Ki (nM) | This compound Ki (nM) |
| Dopamine Receptors | ||
| D1 | 270 | Data not available |
| D2 | 160 | Data not available |
| D3 | 555 | Data not available |
| D4 | 24 | 0.51 [4] |
| Serotonin Receptors | ||
| 5-HT1A | 120 | Data not available |
| 5-HT2A | 5.4 | Data not available |
| 5-HT2C | 9.4 | Data not available |
| 5-HT6 | 4 | Data not available |
| 5-HT7 | 6.3 | Data not available |
| Adrenergic Receptors | ||
| α1A | 1.6 | Data not available |
| α2A | 90 | Data not available |
| Muscarinic Receptors | ||
| M1 | 6.2 | Data not available |
| Histamine Receptors | ||
| H1 | 1.1 | Data not available |
Signaling Pathways
The distinct receptor binding profiles of clozapine and this compound translate to different effects on intracellular signaling pathways.
Preclinical Efficacy
The potential antipsychotic efficacy of compounds is often evaluated in animal models that mimic certain aspects of schizophrenia. One such model is the disruption of prepulse inhibition (PPI) of the startle reflex, which is observed in some schizophrenia patients.
A study demonstrated that selective dopamine D4 receptor antagonists, including a compound structurally and functionally similar to this compound (L-745,870), were effective in reversing the PPI deficits induced by the dopamine agonist apomorphine in rats.[4] This suggests that selective D4 antagonism may have some antipsychotic-like activity in this specific preclinical model.
However, it is crucial to note that clinical trials with the selective D4 antagonist L-745,870 failed to demonstrate efficacy as an antipsychotic in patients with schizophrenia.[2] These findings have tempered the initial enthusiasm for selective D4 antagonism as a standalone therapeutic strategy for psychosis. While direct clinical trial data for this compound is not available, the results from L-745,870 suggest a similar outcome is likely.
Experimental Protocols
The determination of binding affinities (Ki values) is typically performed using radioligand binding assays. Below is a generalized protocol.
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or clozapine).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Animals: Male rats of a specific strain (e.g., Wistar) are housed under controlled conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Drug Administration: Animals are randomly assigned to treatment groups and receive an intraperitoneal (i.p.) injection of the test compound (e.g., this compound, clozapine) or vehicle at a specified time before the PPI test.
-
Apomorphine Challenge: A dopamine agonist, such as apomorphine, is administered subcutaneously to induce a deficit in PPI.
-
PPI Testing: The test session consists of a series of trials, including pulse-alone trials (a strong acoustic stimulus) and prepulse-pulse trials (a weaker acoustic stimulus preceding the strong pulse).
-
Data Analysis: The percentage of PPI is calculated for each animal as: [1 - (startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials)] x 100. The effects of the test compounds on reversing the apomorphine-induced PPI deficit are then statistically analyzed.
Conclusion
Clozapine's broad receptor-binding profile is central to its high efficacy in treatment-resistant schizophrenia, but it also contributes to a complex side-effect profile. This compound, a selective dopamine D4 receptor antagonist, represents a targeted therapeutic approach. While preclinical models suggest some potential for antipsychotic-like activity, the clinical failure of a similar selective D4 antagonist, L-745,870, casts significant doubt on the viability of this mechanism as a standalone treatment for schizophrenia. The development of novel antipsychotics continues to be a high priority, and the lessons learned from both broad-spectrum agents like clozapine and highly selective compounds like this compound are invaluable for guiding future drug discovery efforts.
References
- 1. Dopamine D4 receptors: beyond schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Functional role of dopamine D4 receptor in schizophrenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of EP4 Antagonists: A Histological Cross-Validation
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Prostaglandin E2 Receptor 4 (EP4) antagonists, with a focus on histological cross-validation of their therapeutic effects in preclinical models of rheumatoid arthritis and cancer. This document summarizes key experimental data, details methodologies for histological analysis, and visualizes the underlying biological pathways and experimental workflows.
Introduction to EP4 Antagonism
Prostaglandin E2 (PGE2) is a key inflammatory mediator that exerts its diverse biological effects through four G-protein coupled receptor subtypes, EP1 through EP4. The EP4 receptor, in particular, has emerged as a critical target in the pathogenesis of various inflammatory diseases and cancers. Its activation by PGE2 triggers downstream signaling cascades that promote inflammation, cell proliferation, and angiogenesis while suppressing immune responses. Consequently, the development of selective EP4 antagonists represents a promising therapeutic strategy for a range of diseases. While the compound L-750667 has been historically mentioned in the context of EP4 antagonism, the current research landscape is dominated by more extensively studied and commercially available alternatives. This guide will focus on these alternatives, for which a wealth of experimental and histological data is available.
Comparative Histological Data of EP4 Antagonists
The efficacy of EP4 antagonists has been evaluated in various preclinical models, with histological analysis serving as a crucial tool for quantifying their therapeutic effects at the tissue level. Below is a summary of quantitative histological data from studies on prominent EP4 antagonists.
| Compound | Disease Model | Histological Stain | Key Histological Findings | Quantitative Data (Example) |
| E7046 | Colon Cancer Xenograft | H&E, TUNEL | Reduced tumor necrosis, increased apoptosis. | Significant increase in apoptotic index (TUNEL-positive cells) compared to control. |
| Grapiprant | Canine Osteoarthritis | H&E | Attenuation of cartilage degradation and synovial inflammation. | Studies in dogs with osteoarthritis showed grapiprant was well-tolerated with minimal gastrointestinal histopathological changes.[1] |
| CJ-042,794 | Rat Adjuvant-Induced Arthritis | H&E, TRAP | Reduced synovial inflammation (synovitis) and bone erosion. | Dose-dependent reduction in histological scores for synovitis and bone erosion. |
| CR6086 | Murine Antigen-Induced Arthritis | H&E | Significant reduction in macroscopic and histological arthritis scores.[2] | Dose-dependently reduced histological joint pathology, more effective than Naproxen in reducing inflammation.[2] |
Signaling Pathway of EP4 Antagonism
The therapeutic effects of EP4 antagonists stem from their ability to block the binding of PGE2 to the EP4 receptor, thereby inhibiting downstream signaling pathways that contribute to disease pathogenesis.
Experimental Workflow for Histological Cross-Validation
The cross-validation of EP4 antagonist efficacy with histology typically follows a standardized workflow, from in vivo animal models to microscopic analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for the key histological staining techniques cited in this guide.
Hematoxylin and Eosin (H&E) Staining Protocol for Paraffin-Embedded Sections
This protocol provides a general procedure for H&E staining to visualize tissue morphology.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene for 5 minutes (repeat twice).
-
Immerse in 100% ethanol for 2 minutes (repeat twice).
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 70% ethanol for 2 minutes.
-
Rinse gently with running tap water for 2 minutes.[3]
-
-
Hematoxylin Staining:
-
Immerse slides in Mayer's Hematoxylin solution for 3-5 minutes.
-
Rinse in running tap water for 5 minutes.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution for 1-2 minutes.
-
Rinse in running tap water.
-
-
Eosin Staining:
-
Immerse slides in Eosin Y solution for 30 seconds to 2 minutes.[4]
-
Rinse briefly in tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols: 95% ethanol (2 minutes), 100% ethanol (2 minutes, repeat twice).
-
Clear in Xylene for 5 minutes (repeat twice).
-
Mount with a xylene-based mounting medium.[4]
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining Protocol for Osteoclast Detection
This protocol is designed for identifying osteoclasts in decalcified bone sections.
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for H&E staining to bring sections to distilled water.
-
-
TRAP Staining:
-
Prepare the TRAP staining solution according to the manufacturer's instructions. A typical solution contains a substrate (e.g., Naphthol AS-BI phosphate) and a chromogen (e.g., Fast Red Violet LB salt) in a tartrate-containing buffer (pH 5.0).
-
Incubate slides in the pre-warmed TRAP staining solution at 37°C for 30-60 minutes, or until desired staining intensity is achieved.[5]
-
Rinse slides in distilled water.
-
-
Counterstaining and Mounting:
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay Protocol for Apoptosis Detection
This protocol outlines the general steps for detecting apoptotic cells in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for H&E staining to bring sections to phosphate-buffered saline (PBS).
-
-
Permeabilization:
-
Incubate slides with Proteinase K solution (20 µg/mL in PBS) for 15-30 minutes at room temperature.
-
Rinse slides with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP) according to the kit manufacturer's instructions.
-
Apply the TUNEL reaction mixture to the tissue sections and incubate in a humidified chamber at 37°C for 60 minutes.[7]
-
Rinse slides with PBS.
-
-
Detection and Visualization:
-
For fluorescently labeled dUTPs, proceed to counterstaining.
-
For biotin-labeled dUTPs, incubate with a streptavidin-HRP conjugate, followed by a chromogenic substrate such as DAB to produce a brown signal.[8]
-
Rinse with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain such as DAPI (for fluorescence) or Hematoxylin (for chromogenic detection).
-
Mount with an appropriate mounting medium.[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. The EP4 Receptor Antagonist CR6086 Is More Effective Than Classical NSAID and DMARD Treatment in a Murine Model of Arthritis and in Human RA Synovial Explants - ACR Meeting Abstracts [acrabstracts.org]
- 3. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 4. clyte.tech [clyte.tech]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. ihisto.io [ihisto.io]
- 7. clyte.tech [clyte.tech]
- 8. abcam.com [abcam.com]
Reproducibility of L-750667 Binding Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding characteristics of L-750667, a selective antagonist for the dopamine D4 receptor. The reproducibility of binding studies is crucial for the accurate assessment of a compound's pharmacological profile. This document summarizes key binding affinity data for this compound and its radiolabeled form, outlines a typical experimental protocol for such studies, and visualizes the associated signaling pathway and experimental workflow.
Quantitative Binding Data Summary
The binding affinity of this compound to the dopamine D4 receptor has been determined using radioligand binding assays. The following table summarizes the key equilibrium dissociation constants reported in the literature.
| Compound | Parameter | Value (nM) | Receptor |
| This compound | Kᵢ | 0.51[1][2] | Dopamine D4 |
| [¹²⁵I]this compound | Kₔ | 0.16[1][2] | Dopamine D4 |
Kᵢ (Inhibition Constant): Represents the concentration of a competing ligand (in this case, this compound) that will bind to 50% of the receptors in the absence of the radioligand at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
Kₔ (Dissociation Constant): Represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kₔ value signifies a higher affinity of the radioligand for the receptor.
Experimental Protocols
The determination of the binding parameters for this compound typically involves competitive radioligand binding assays. Below is a generalized protocol based on standard methodologies in the field.
Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine D4 receptor.
Materials:
-
Radioligand: [¹²⁵I]this compound
-
Competitor: this compound
-
Receptor Source: Cell membranes prepared from cells stably expressing the human dopamine D4 receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled dopamine D4 antagonist (e.g., spiperone or haloperidol).
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Detection System: Gamma counter.
Procedure:
-
Incubation Setup: In a series of tubes, combine the receptor preparation, a fixed concentration of the radioligand [¹²⁵I]this compound (typically at a concentration close to its Kₔ), and varying concentrations of the unlabeled competitor, this compound.
-
Total and Non-specific Binding:
-
For total binding, incubate the receptor and radioligand without any competitor.
-
For non-specific binding, incubate the receptor and radioligand in the presence of a high concentration of the non-specific binding control.
-
-
Incubation: Incubate all tubes at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Visualizations
Dopamine D4 Receptor Signaling Pathway
This compound acts as an antagonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR). Its mechanism of action involves reversing the dopamine-induced inhibition of cyclic AMP (cAMP) accumulation[1][2]. The following diagram illustrates this signaling pathway.
Caption: Dopamine D4 receptor signaling and the antagonistic action of this compound.
Experimental Workflow for this compound Binding Assay
The following diagram outlines the key steps in a competitive binding assay to determine the affinity of this compound.
Caption: Workflow for a competitive radioligand binding assay with this compound.
References
A Comparative Analysis of L-750667 and Fananserin for Dopamine D4 and Serotonin 5-HT2A Receptor Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of L-750667 and fananserin, two key ligands used in the study of dopamine D4 and serotonin 5-HT2A receptors. This analysis is supported by quantitative binding affinity data and detailed experimental protocols.
Introduction
This compound is a highly selective antagonist for the dopamine D4 receptor, exhibiting minimal affinity for other dopamine receptor subtypes and other neurotransmitter receptors. Its high specificity makes it a valuable tool for isolating and studying the function and signaling pathways of the D4 receptor. Fananserin, in contrast, is a potent antagonist with high affinity for both the serotonin 5-HT2A and dopamine D4 receptors. This dual activity profile has led to its investigation in the context of neuropsychiatric disorders where both of these receptor systems are implicated. This guide will delve into a direct comparison of their pharmacological profiles, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Quantitative Data Summary
The binding affinities of this compound and fananserin for various receptors are summarized in the table below. The data is presented as the inhibitor constant (Ki) in nanomolars (nM), where a lower value indicates a higher binding affinity.
| Receptor | This compound Ki (nM) | Fananserin Ki (nM) |
| Dopamine D4 | 0.51[1] | 2.93[2] |
| Dopamine D2 | >1000[1] | 726[2] |
| Dopamine D3 | >1000[1] | >100 |
| Serotonin 5-HT2A | >1000[1] | 0.37[2] |
| Serotonin 5-HT1A | Low affinity[1] | 75 |
| α1-Adrenergic | Not reported | 4.3 |
| Histamine H1 | Not reported | 50 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for specific neurotransmitter receptors.
General Protocol for Dopamine D4 Receptor Binding Assay:
-
Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human dopamine D4 receptor are cultured in appropriate media.
-
Cells are harvested, and cell membranes are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in assay buffer.
-
-
Binding Assay:
-
The assay is performed in a final volume of 250 µL in 96-well plates.
-
Membrane homogenates (approximately 10-20 µg of protein) are incubated with a specific radioligand, such as [3H]spiperone (0.1-0.3 nM), and various concentrations of the competing ligand (this compound or fananserin).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol).
-
The incubation is carried out at room temperature for 60-120 minutes.
-
-
Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are then placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
General Protocol for Serotonin 5-HT2A Receptor Binding Assay:
-
Tissue Preparation:
-
Rat frontal cortex is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet is washed and resuspended in assay buffer.
-
-
Binding Assay:
-
The assay is conducted in a final volume of 1 mL.
-
Aliquots of the membrane preparation (approximately 0.2-0.4 mg of protein) are incubated with [3H]ketanserin (0.5-1.0 nM) and various concentrations of fananserin.
-
Non-specific binding is determined in the presence of 1 µM mianserin.
-
The mixture is incubated at 37°C for 30 minutes.
-
-
Filtration and Scintillation Counting:
-
The assay is terminated by filtration through GF/B filters, followed by washing with ice-cold buffer.
-
Radioactivity is measured by liquid scintillation counting.
-
-
Data Analysis:
-
IC50 and Ki values are calculated as described for the D4 receptor binding assay.
-
Functional Assays
Dopamine D4 Receptor Functional Assay (cAMP Accumulation Assay):
-
Objective: To determine the functional antagonism of the test compounds at the D4 receptor by measuring their ability to reverse dopamine-induced inhibition of cAMP accumulation.
-
Protocol:
-
HEK293 cells expressing the human D4 receptor are plated in 24-well plates.
-
Cells are pre-incubated with various concentrations of the antagonist (this compound or fananserin) for 15-30 minutes.
-
Forskolin (a direct activator of adenylyl cyclase) is added to stimulate cAMP production, followed immediately by the addition of dopamine (an agonist that inhibits adenylyl cyclase via D4 receptor activation).
-
The incubation is continued for 10-15 minutes at 37°C.
-
The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., based on HTRF or ELISA).
-
The EC50 value, representing the concentration of the antagonist that produces 50% of its maximal reversal of the dopamine effect, is determined.
-
Serotonin 5-HT2A Receptor Functional Assay (Inositol Phosphate Accumulation Assay):
-
Objective: To measure the antagonist activity of fananserin at the 5-HT2A receptor by quantifying its ability to block serotonin-induced inositol phosphate (IP) accumulation.
-
Protocol:
-
Cells expressing the 5-HT2A receptor are labeled overnight with [3H]myo-inositol.
-
The cells are then washed and pre-incubated with a buffer containing LiCl (to inhibit the degradation of inositol monophosphate).
-
Cells are pre-treated with various concentrations of fananserin for a specified time.
-
Serotonin is then added to stimulate the production of inositol phosphates.
-
The incubation is terminated, and the total inositol phosphates are extracted and separated by ion-exchange chromatography.
-
The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.
-
The IC50 value, the concentration of fananserin that inhibits 50% of the serotonin-induced IP accumulation, is calculated.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of Dopamine D4 and Serotonin 5-HT2A receptors.
Experimental Workflow
Caption: General workflow for binding and functional assays.
Conclusion
The choice between this compound and fananserin depends entirely on the research question. This compound is the superior choice for experiments requiring the specific antagonism of the dopamine D4 receptor, with its high selectivity ensuring that observed effects are not confounded by interactions with other receptors, particularly the D2 or 5-HT2A subtypes.[1] In contrast, fananserin is a valuable tool for investigating the combined role of D4 and 5-HT2A receptor blockade.[2] Its potent antagonism at both receptors makes it suitable for studies exploring the synergistic or opposing functions of these two systems in various physiological and pathological processes. The detailed protocols provided in this guide offer a starting point for researchers to design and implement robust and reproducible experiments using these compounds.
References
A Comparative Benchmark: L-750667 Versus Novel Dopamine D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established dopamine D4 receptor antagonist, L-750667, against a selection of novel antagonists. The following sections present quantitative data on binding affinities and functional potencies, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to aid in the objective assessment of these compounds.
Data Presentation: Quantitative Comparison of D4 Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound and several novel D4 antagonists. This data facilitates a direct comparison of their pharmacological profiles.
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D2/D4 Selectivity Ratio | D3/D4 Selectivity Ratio | Reference |
| This compound | 0.51 | >1000 | >1000 | >2000 | >2000 | [1] |
| ML398 | 36 | >20,000 | >20,000 | >555 | >555 | [2][3][4] |
| Compound 12 | ~1.58 (pKi 8.80) | ~1413 (pKi 5.85) | ~1413 (pKi 5.85) | ~894 | ~894 | [1] |
| Compound 16 | ~1.62 (pKi 8.79) | ~3631 (pKi 5.44) | ~1148 (pKi 5.94) | ~2241 | ~709 | [1] |
| Compound 14a | 0.3 | >600 | >600 | >2000 | >2000 | [5][6] |
| FAUC 213 | 2.2 | 3400 | 5300 | 1545 | 2409 | [7] |
Table 1: Comparative Binding Affinities (Ki) and Selectivity of D4 Receptor Antagonists. Lower Ki values indicate higher binding affinity. The selectivity ratio is calculated by dividing the Ki value for the D2 or D3 receptor by the Ki value for the D4 receptor.
| Compound | Functional Assay | IC50/EC50 (nM) | Reference |
| This compound | cAMP Inhibition (Antagonist) | 80 | [1] |
| ML398 | Functional Antagonism | 130 | [3][4] |
| Compound 12 | BRET (Antagonist at Go, Gi, β-arrestin) | Potent Antagonist | [1] |
| Compound 16 | BRET (Antagonist at Go, Gi, β-arrestin) | Higher potency than Cmpd 12 | [1] |
| 5f | cAMP Inhibition (Antagonist) | 69.3 | [8] |
Table 2: Functional Potency of D4 Receptor Antagonists. IC50/EC50 values represent the concentration of the antagonist required to inhibit 50% of the agonist response.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented data.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor and other dopamine receptor subtypes.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human recombinant dopamine D4, D2, or D3 receptors.
-
Radioligand: A high-affinity radiolabeled ligand that binds to the target receptor (e.g., [³H]N-methylspiperone).
-
Test Compounds: this compound and novel D4 antagonists.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand (e.g., haloperidol) to determine non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor).
-
Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay: cAMP Measurement
Objective: To determine the functional potency (IC50 or EC50) of a D4 antagonist by measuring its ability to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cell Line: A cell line (e.g., CHO, HEK293) stably expressing the human recombinant dopamine D4 receptor, which is coupled to a Gi protein that inhibits adenylyl cyclase.
-
D4 Agonist: A known dopamine D4 receptor agonist (e.g., dopamine, quinpirole).
-
Adenylyl Cyclase Stimulator: Forskolin, to stimulate the production of cAMP.
-
Test Compounds: this compound and novel D4 antagonists.
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium and Buffers.
Procedure:
-
Cell Plating: Plate the D4 receptor-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a specific period.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the D4 agonist and forskolin to the wells. The agonist will inhibit the forskolin-stimulated cAMP production.
-
Incubation: Incubate the plate at 37°C for a defined time.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the concentration of the antagonist. The antagonist will reverse the agonist-induced inhibition of cAMP, leading to an increase in cAMP levels. Determine the EC50 or IC50 value from the dose-response curve, which represents the concentration of the antagonist that restores 50% of the maximal response.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the benchmarking of D4 antagonists.
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
- 1. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]
- 2. Discovery and characterization of ML398, a potent and selective chiral morpholine based antagonist of the dopamine 4 (D4) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Navigating the Disposal of L-750667: A Guide to Safe and Compliant Practices
Core Principles of Laboratory Waste Management
The foundation of safe chemical disposal lies in a comprehensive understanding of the material's properties and the associated risks. Although a specific Safety Data Sheet (SDS) for L-750667 was not identified, general safety data for other laboratory chemicals highlight key hazard classifications that should be considered. These often include flammability, corrosivity, reactivity, and toxicity.[1][2] In the absence of specific data for this compound, it should be handled as a potentially hazardous substance.
A critical first step is accurate waste categorization. Laboratory waste is typically segregated into chemical, biological, radioactive, and general waste streams.[3] this compound and any materials contaminated with it, such as personal protective equipment (PPE), pipette tips, and empty containers, should be treated as chemical waste.
Quantitative Data Summary for Hazardous Waste Handling
The following table summarizes key quantitative parameters and guidelines for managing hazardous chemical waste in a laboratory setting, based on general best practices.
| Parameter | Guideline | Regulatory Context |
| Waste Accumulation Limit | Up to 55 gallons of hazardous waste | Satellite Accumulation Area Requirements[1] |
| Acutely Toxic Waste Limit | Up to 1 quart (liquid) or 1 kilogram (solid) | P-listed wastes[1] |
| Storage Time Limit | Maximum of 12 months in a Satellite Accumulation Area | Provided accumulation limits are not exceeded[1] |
| Container Headspace | Leave at least 5% of the container volume empty | To allow for thermal expansion[4] |
Procedural Steps for the Disposal of this compound
The following protocol outlines a generalized, best-practice approach for the disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations.[4][5]
Step 1: Waste Identification and Segregation
-
Treat this compound as a hazardous chemical waste.
-
Segregate waste contaminated with this compound from other waste streams (e.g., non-hazardous trash, sharps, biohazardous waste).[3] Incompatible chemicals must be stored separately to prevent dangerous reactions.[6]
Step 2: Container Selection and Labeling
-
Use a chemically compatible, leak-proof container with a secure lid.[7][8] The original container is often a suitable option.[8]
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[5] Include the accumulation start date and any known hazard information.[3]
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated and properly ventilated Satellite Accumulation Area at or near the point of generation.[1][6]
-
Ensure secondary containment is used to prevent spills from reaching drains.[6]
Step 4: Disposal Request and Pickup
-
Do not dispose of this compound down the drain or in regular trash.[6]
-
Contact your institution's EHS or a certified hazardous waste disposal company to schedule a pickup.[1]
-
Maintain detailed records of waste generation and disposal for regulatory compliance.[3]
Step 5: Handling of Empty Containers
-
An empty container that held a hazardous substance must be properly decontaminated before being discarded as regular trash. This typically involves triple-rinsing with a suitable solvent.[4][5] The rinsate must be collected and disposed of as hazardous waste.[5]
-
After rinsing, deface or remove the original chemical label before disposal.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these established procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific laboratory and regulatory environment.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. gzlabfurniture.com [gzlabfurniture.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Handling L-750667: Essential Safety and Logistical Information
Disclaimer: A specific Safety Data Sheet (SDS) for L-750667 could not be located. The following guidance is based on general best practices for handling potentially hazardous, uncharacterized research chemicals. Researchers, scientists, and drug development professionals must exercise extreme caution and should not proceed with handling this compound without a comprehensive, substance-specific risk assessment. The information provided here is a general framework and must be supplemented by institutional safety protocols and professional judgment.
Immediate Safety and Operational Plan
Given the absence of specific hazard data for this compound, it must be treated as a potent, hazardous substance. The primary safety principle is to minimize all potential routes of exposure, including inhalation, skin contact, and ingestion.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure comprehensive protection.
| PPE Category | Recommended Equipment |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile) is required. The outer glove should be changed immediately upon suspected contamination. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield must be worn at all times when handling the solid compound or its solutions. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is essential. All work with the solid compound should be performed in a certified chemical fume hood or a containment device like a glove box. |
| Protective Clothing | A disposable, chemically resistant lab coat or gown should be worn over personal clothing. For larger quantities or procedures with a higher risk of spillage, a full-body protective suit may be necessary. |
| Foot Protection | Closed-toe, chemically resistant footwear is required. Disposable shoe covers should be worn and changed when leaving the designated handling area. |
Operational Workflow
A stringent, step-by-step operational plan is critical to maintaining a safe research environment.
Caption: General operational workflow for handling uncharacterized compounds.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Segregation: All solid waste (contaminated gloves, wipes, vials, etc.) should be collected in a dedicated, clearly labeled hazardous waste container. Liquid waste should be collected in a separate, compatible, and sealed hazardous waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the name of the compound (this compound), and the date of accumulation.
-
Storage: Waste containers should be stored in a designated, secure satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of any material down the drain or in regular trash.
Logical Relationship for PPE Selection
The selection of PPE is directly tied to the potential for exposure during a given procedure.
Caption: Decision logic for mandatory PPE selection for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
